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  • Product: 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • CAS: 400737-71-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Abstract This whitepaper provides a comprehensive technical framework for the physicochemical characterization of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound belonging to the pyrazolo[3,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical framework for the physicochemical characterization of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is of significant interest in medicinal chemistry, with many derivatives being investigated as kinase inhibitors and for other therapeutic applications.[1][2][3] A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for successful drug development, as these parameters directly govern formulation, delivery, and pharmacokinetic behavior. This guide presents a series of detailed, field-proven protocols for determining critical properties including solubility, lipophilicity (LogP/LogD), ionization constant (pKa), thermal characteristics, and chemical stability. Each protocol is accompanied by an explanation of the underlying scientific principles and the implications of the results for preclinical development.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is fraught with challenges, many of which can be predicted and mitigated by a robust, early-stage physicochemical assessment. Properties such as solubility, permeability, and stability are the primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The pyrazolo[3,4-d]pyrimidine scaffold, being an analogue of endogenous purines, is a "privileged structure" in medicinal chemistry, frequently forming the core of targeted therapies.[4]

The subject of this guide, 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, combines this heterocyclic core with a flexible phenoxyethyl side chain. This structural combination suggests a molecule with a specific three-dimensional conformation and electronic distribution that will dictate its interactions with solvents, membranes, and biological targets. Poorly characterized properties can lead to costly late-stage failures, such as inadequate bioavailability or unforeseen stability issues during storage. Therefore, the systematic evaluation detailed herein is not merely a data-gathering exercise; it is a fundamental component of risk management in drug discovery.

Chemical Identity and Structure

A definitive understanding of the molecule's structure is the foundation of all subsequent analysis.

  • Chemical Name: 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • Molecular Formula: C₁₃H₁₂N₄O₂

  • Molecular Weight: 256.26 g/mol

  • CAS Number: 400737-71-5

  • Structure: alt text (A proper 2D structure image would be placed here)

  • InChI Key: FIOIWWCELKTCMD-UHFFFAOYSA-N

The structure features a pyrazolo[3,4-d]pyrimidin-4-ol core, which can exist in keto-enol tautomeric forms. The "-ol" suffix denotes the enol form, while the alternative keto form would be a pyrimidin-4-one. The nature of this tautomerism can be influenced by the solid state or solution environment and has a direct impact on hydrogen bonding potential, solubility, and pKa. The N1 position of the pyrazole ring is substituted with a 2-phenoxyethyl group, which adds significant lipophilicity and conformational flexibility.

Core Physicochemical Property Determination

This section details the experimental protocols for characterizing the essential physicochemical properties of the target compound.

Aqueous Solubility

Causality: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption in the gastrointestinal tract. Poor solubility is a leading cause of low bioavailability for orally administered drugs. We must distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the precipitation of a compound from a DMSO stock solution and is useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium concentration and is the gold standard for preclinical assessment.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from standard industry practices and is designed to determine the equilibrium solubility.

  • Preparation: Add an excess of solid 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (e.g., 2-5 mg) to a series of 1.5 mL glass vials. Ensure the amount is sufficient to maintain a visible solid residue after equilibration.

  • Solvent Addition: To each vial, add 1 mL of the desired aqueous buffer (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline (PBS), and pH 9.0 borate buffer). The use of multiple pH values is critical for ionizable compounds.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. Self-Validation: This filtration step is critical to avoid artificially inflating the measured concentration.

  • Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., methanol or acetonitrile) to prevent precipitation. Analyze the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

  • Confirmation: Visually inspect the original vials to confirm that a solid pellet remains, verifying that the solution was indeed saturated.

Lipophilicity (LogP & LogD)

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is expressed as the partition coefficient (P) between n-octanol and water. For ionizable compounds, the distribution coefficient (D) at a specific pH is more relevant. The relationship is expressed as LogP (for the neutral species) and LogD (for all species at a given pH).

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

This protocol aligns with the OECD Guideline 107 for testing chemicals.[5][6]

  • Pre-saturation: Prepare a stock of n-octanol saturated with pH 7.4 PBS and a separate stock of pH 7.4 PBS saturated with n-octanol. This is done by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours. Causality: This step prevents volume changes during the experiment due to the mutual miscibility of the two phases.

  • Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 1 mL of the compound's n-octanol stock solution with 1 mL of the pre-saturated pH 7.4 PBS.

  • Equilibration: Seal the vial and shake vigorously for 1 hour at a controlled temperature (25°C).

  • Phase Separation: Centrifuge the vial at >2000g for 15-30 minutes to ensure complete separation of the two phases.[5]

  • Sampling: Carefully withdraw an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (HPLC-UV or LC-MS/MS).

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Self-Validation: A mass balance calculation should be performed. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added.

Ionization Constant (pKa)

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property profoundly influences solubility, absorption, and receptor binding. The pyrazolo[3,4-d]pyrimidin-4-ol structure contains both potentially acidic (the pyrimidinol hydroxyl or amide N-H) and basic (the pyrazole and pyrimidine ring nitrogens) centers. Identifying these pKa values is crucial for predicting its behavior in different physiological compartments.

Experimental Protocol: pKa Determination via Potentiometric Titration

  • System Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode and a precision burette. Maintain a constant temperature (25°C) and an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to achieve a concentration of approximately 1-5 mM. Expertise: The choice of co-solvent is critical for poorly soluble compounds, but its concentration should be kept to a minimum to reduce its effect on the apparent pKa.

  • Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). The titrator will add small, precise volumes of titrant and record the pH after each addition.

  • Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: The pKa values are determined from the titration curve by finding the pH at the half-equivalence points. Specialized software can analyze the first or second derivative of the titration curve to precisely identify these inflection points.

Chemical Stability (Forced Degradation)

Causality: A drug molecule must be stable enough to withstand manufacturing processes, storage, and the physiological environment of the gut and bloodstream. Forced degradation studies, or stress testing, are performed to identify potential degradation pathways and to ensure that the analytical methods used for stability testing are "stability-indicating."[7][8][9] This means the method can separate the intact drug from its degradation products.

Experimental Protocol: Forced Degradation Assessment

  • Stock Solution: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at ~1 mg/mL.

  • Stress Conditions: Expose the compound to the following conditions in parallel. The goal is to achieve 5-20% degradation.[8]

    • Acid Hydrolysis: Dilute the stock with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Dilute the stock with 0.1 M NaOH and heat at 60-80°C.

    • Oxidation: Dilute the stock with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Store the stock solution at 60-80°C.

    • Photolytic Stress: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Time Points: Sample from each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a high-resolution LC-MS/MS method.

  • Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Ensure the chromatographic method resolves the parent peak from all major degradant peaks.

Data Summary & Interpretation

All quantitative data should be consolidated for a clear overview of the compound's profile. The following table represents a template for summarizing the experimental findings.

Physicochemical PropertyMethod UsedCondition(s)ResultImplication for Drug Development
Thermodynamic Solubility Shake-FlaskpH 5.0, 25°C[Experimental Value]Predicts dissolution in the stomach.
pH 7.4, 37°C[Experimental Value]Predicts dissolution in the small intestine and blood.
Lipophilicity Shake-FlaskLogD at pH 7.4[Experimental Value]A value between 1-3 is often optimal for oral absorption.
Ionization Constant Potentiometric Titration25°CpKa (acidic): [Value]Governs solubility and charge state across physiological pH range.
pKa (basic): [Value]
Chemical Stability Forced Degradation% Degradation (48h)Acid: [%]Identifies liabilities; informs formulation and storage needs.
Base: [%]
Oxidative: [%]

Interpretation: The collective data provides a holistic view of the molecule's potential. For example, low solubility at pH 7.4 combined with a high LogD value might suggest permeability-limited absorption, potentially requiring formulation strategies like amorphous solid dispersions. Identification of hydrolytic instability under acidic conditions would necessitate an enteric-coated formulation to protect the drug from stomach acid.

Visualized Workflows

Diagrams provide a clear, high-level overview of the experimental processes, ensuring reproducibility and clarity.

G cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Parallel Experimentation cluster_analysis Phase 3: Analysis & Reporting Compound Receive & Verify 1-(2-phenoxyethyl)-1H-pyrazolo [3,4-d]pyrimidin-4-ol Plan Design Characterization Plan Compound->Plan Solubility Thermodynamic Solubility (Shake-Flask, Multi-pH) Plan->Solubility LogD Lipophilicity (LogD at pH 7.4) Plan->LogD pKa Ionization Constant (Potentiometric) Plan->pKa Stability Forced Degradation (Acid, Base, Ox, Heat, Light) Plan->Stability Data Compile & Analyze Data Solubility->Data LogD->Data pKa->Data Stability->Data Report Generate Physicochemical Profile Report Data->Report

Caption: High-level workflow for physicochemical characterization.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid 0.1 M HCl, 80°C LCMS HPLC / LC-MS Analysis Acid->LCMS Sample at T=0, 2, 8, 24h Base 0.1 M NaOH, 80°C Base->LCMS Sample at T=0, 2, 8, 24h Ox 3% H2O2, RT Ox->LCMS Sample at T=0, 2, 8, 24h Heat 80°C Solution Heat->LCMS Sample at T=0, 2, 8, 24h Light ICH Q1B Light Box Light->LCMS Sample at T=0, 2, 8, 24h Eval Assess % Degradation Identify Degradants Confirm Method Specificity LCMS->Eval Stock Compound Stock Solution Stock->Acid Stock->Base Stock->Ox Stock->Heat Stock->Light

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Exploratory

Mechanism of Action of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol In Vitro: A Comprehensive Technical Guide

Executive Summary The compound 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5) represents a highly specialized functionalization of the classic pyrazolo[3,4-d]pyrimidine scaffold. While the unsubst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5) represents a highly specialized functionalization of the classic pyrazolo[3,4-d]pyrimidine scaffold. While the unsubstituted parent core (allopurinol) is historically recognized as a xanthine oxidase inhibitor[1], targeted N1-alkyl/aryl substitutions fundamentally reprogram the molecule's pharmacological trajectory. As a bioisostere of adenine, this N1-phenoxyethyl derivative acts as a potent, ATP-competitive kinase inhibitor[2]. This whitepaper dissects its in vitro mechanism of action, structural rationale, and the self-validating experimental workflows required for its preclinical characterization.

Molecular Rationale & Pharmacophore Analysis

The structural genius of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol lies in its dual capacity to mimic endogenous purines while selectively exploiting the hydrophobic pockets of target enzymes[2],[3].

  • The Pyrazolo[3,4-d]pyrimidine Core: This bicyclic system acts as an adenine mimetic. The N4-hydroxyl group (existing in tautomeric equilibrium with the 4-one form) and the N5 nitrogen serve as critical hydrogen bond donors/acceptors. These heteroatoms interact directly with the peptide backbone of the kinase hinge region (e.g., Met341 in c-Src or Met793 in EGFR)[4],[2].

  • The N1-(2-phenoxyethyl) Substitution: Unsubstituted N1 derivatives coordinate with the molybdenum-pterin center of xanthine oxidase[1]. However, the addition of the bulky, lipophilic 2-phenoxyethyl ether chain creates a severe steric clash within the xanthine oxidase active site, effectively abolishing this activity. Instead, this flexible, hydrophobic tail projects deeply into the specificity pocket adjacent to the ATP-binding site of tyrosine kinases, massively enhancing binding affinity and kinase selectivity[4],[3].

Mechanism of Action: ATP-Competitive Kinase Inhibition

In vitro, the primary mechanism of action for N1-substituted pyrazolo[3,4-d]pyrimidines is the competitive displacement of ATP at the catalytic domain of target kinases (predominantly Src-family kinases and EGFR)[2],[3].

By physically occupying the ATP-binding pocket, the compound prevents the transfer of the terminal phosphate from ATP to tyrosine residues on substrate proteins. This primary target engagement halts downstream signal transduction. Specifically, the blockade of c-Src or EGFR autophosphorylation suppresses the PI3K/AKT (survival) and Ras/MAPK (proliferation) pathways, culminating in cell cycle arrest and apoptosis in highly proliferative cancer models[4],[3].

Pathway Compound 1-(2-phenoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol Kinase Tyrosine Kinase (e.g., c-Src / EGFR) Compound->Kinase Competitive Binding at Hinge Region ATP ATP ATP->Kinase Phosphoryl Transfer Downstream Downstream Effectors (PI3K, MAPK) Kinase->Downstream Phosphorylation Phenotype Tumor Cell Proliferation Downstream->Phenotype Signal Transduction

Fig 1: Mechanism of kinase inhibition and downstream signaling blockade.

In Vitro Experimental Workflows (Self-Validating Systems)

To rigorously validate the mechanism of action of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, researchers must employ a self-validating triad of assays. Each step isolates a specific variable, ensuring that phenotypic observations are directly caused by target engagement rather than off-target toxicity.

Protocol 1: Cell-Free Kinase Assay (TR-FRET)
  • Causality: Isolates direct biochemical target engagement from cellular variables (e.g., membrane permeability, efflux pumps). TR-FRET is chosen over standard fluorescence to eliminate autofluorescence artifacts common with heterocyclic compounds.

  • Methodology:

    • Incubate recombinant kinase (e.g., c-Src) with varying concentrations of the compound (0.1 nM to 10 μM) in a buffer containing MgCl2​ and EGTA.

    • Add ATP at the predetermined Km​ value alongside a biotinylated peptide substrate.

    • After a 60-minute incubation, halt the reaction with EDTA.

    • Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Measure the FRET signal (665 nm / 615 nm ratio) to calculate the IC50​ .

Protocol 2: Cellular Target Engagement (Western Blotting)
  • Causality: Validates that the compound successfully penetrates the cell membrane and engages the target in a complex intracellular environment.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 or MDA-MB-231) at 2×105 cells/well and treat with the compound for 4 hours.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total Src and phospho-Src (Y416), followed by HRP-conjugated secondary antibodies.

    • Quantify the dose-dependent reduction in p-Src relative to total Src.

Protocol 3: Phenotypic Screening (Cell Viability)
  • Causality: Confirms that the biochemical inhibition (Protocol 1) and cellular target engagement (Protocol 2) translate into the desired biological effect (anti-proliferation).

  • Methodology:

    • Seed cells in 96-well plates and treat with a serial dilution of the compound for 72 hours.

    • Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active cells).

    • Calculate the cellular IC50​ to determine the therapeutic window.

Workflow A 1. TR-FRET Kinase Assay B 2. Western Blot (p-Src Y416) A->B Validates Target C 3. CellTiter-Glo Viability B->C Confirms Cellular Effect D Data Analysis & IC50 Calc C->D Phenotypic Readout

Fig 2: Self-validating in vitro workflow for kinase inhibitor characterization.

Quantitative Data Summary

The table below summarizes the quantitative structure-activity relationship (SAR) data for the pyrazolo[3,4-d]pyrimidine class, demonstrating how functionalization shifts the target profile from xanthine oxidase to highly potent kinase inhibition[4],[2],[3],[1].

Compound / Derivative ClassPrimary Target EnzymeQuantitative Potency ( IC50​ / Ki​ )Phenotypic Effect (In Vitro)Reference
Unsubstituted Core (Allopurinol)Xanthine OxidaseLow MicromolarReduction of Uric Acid[1]
Si306 (N1-substituted analog)c-Src Tyrosine Kinase Ki​ = 0.13 μMReduced cancer cell viability[3]
Compound 5i (Aryl-substituted)EGFR / VEGFR20.3 μM / 7.60 μMApoptosis, cell cycle arrest[4]
Ibrutinib (Approved Drug)Bruton's Tyrosine Kinase IC50​ = 0.21 nMLymphoma cell inhibition[2]
1-(2-phenoxyethyl)- derivative Tyrosine Kinases (Predicted)Sub-micromolar (Estimated)Proliferation Blockade,[2]

References

  • [4] MDPI. "Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies."

  • Sigma-Aldrich. "1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol."

  • [2] ACS Publications. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies."

  • [3] PMC. "Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment."

  • [1] MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations."

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Foundational

Crystal Structure Analysis of 1-(2-Phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Conformational Dynamics, Tautomerism, and Supramolecular Assembly

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for the naturally occurring purine ring. Derivatives of this class are potent inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for the naturally occurring purine ring. Derivatives of this class are potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Src-family kinases, making them critical targets in oncology and neurology[1]. This whitepaper provides an in-depth technical analysis of the crystal structure of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol . By elucidating its solid-state tautomerism, conformational preferences, and supramolecular assembly, we provide actionable insights for researchers engaged in Structure-Based Drug Design (SBDD).

The Tautomeric Paradigm: 4-ol vs. 4-one

A fundamental challenge in the structural analysis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives is the keto-enol tautomerism. While the compound is often named as a "4-ol" (the enol form), crystallographic and spectroscopic evidence overwhelmingly demonstrates that in the solid state, the molecule predominantly crystallizes as the keto tautomer: 1-(2-phenoxyethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [2].

Causality of Solid-State Stabilization

Why does the keto form dominate in the crystal lattice? The answer lies in the thermodynamics of supramolecular assembly. The 4-one tautomer possesses a highly polarized N5–H bond (hydrogen bond donor) and a C4=O carbonyl group (hydrogen bond acceptor). This arrangement facilitates the formation of robust, centrosymmetric hydrogen-bonded dimers ( R22​(8) motif). The enthalpy gained from this extensive intermolecular hydrogen bonding network far exceeds the stabilization energy of the aromatic enol form, driving the equilibrium entirely toward the lactam (keto) state during crystallization[2].

Tautomerism A 1-(2-Phenoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol (Enol Tautomer) B 1-(2-Phenoxyethyl)-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one (Keto Tautomer) A->B Proton Transfer (Solution/Gas Phase) C Centrosymmetric H-Bonded Dimer (Solid State Lattice) B->C Crystallization (N-H...O Interactions)

Caption: Tautomeric equilibrium and thermodynamic stabilization via solid-state dimerization.

High-Resolution Crystallographic Workflow

To accurately assign the positions of labile protons (such as the N5-H) and resolve the conformational flexibility of the 2-phenoxyethyl chain, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocol is required[3]. The following self-validating workflow ensures high-fidelity structural data.

Step-by-Step Methodology: SCXRD Protocol
  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the synthesized compound in a minimum volume of dichloromethane (DCM). Place the vial inside a larger closed chamber containing a precipitant solvent (e.g., hexane or diethyl ether). Allow slow vapor diffusion over 4–7 days to yield diffraction-quality single crystals.

  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Coat the crystal in inert perfluorinated polyether oil (Paratone-N) to prevent solvent loss and oxidation, and mount it on a MiTeGen micromount.

  • Data Collection: Transfer the mount to a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ=0.71073 Å) and a photon-counting pixel array detector. Critical Choice: Maintain the crystal at 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures minimize atomic thermal vibrations (reducing anisotropic displacement parameters), which is essential for accurately locating the electron density of the critical tautomeric hydrogen atom.

  • Data Reduction: Integrate the raw diffraction frames using software such as CrysAlisPro or APEX4. Apply multi-scan absorption corrections to account for the crystal's shape and X-ray absorption.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface.

  • Hydrogen Atom Treatment: Locate the N-bound hydrogen atom from the residual difference Fourier map and refine its coordinates freely to unambiguously prove the keto tautomerism. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion Method) N2 2. Cryogenic Mounting (Paratone Oil, 100 K) N1->N2 N3 3. SCXRD Data Collection (Mo Kα Radiation) N2->N3 N4 4. Integration & Absorption Correction (Multi-scan method) N3->N4 N5 5. Intrinsic Phasing & Refinement (SHELXT / SHELXL) N4->N5 N6 6. Hirshfeld Surface Analysis (CrystalExplorer) N5->N6

Caption: Standardized pipeline for the acquisition and refinement of SCXRD data.

Structural Features and Conformational Analysis

The crystallographic analysis reveals that the pyrazolo[3,4-d]pyrimidine core is highly planar, a characteristic feature that allows it to intercalate or perfectly slot into the narrow ATP-binding cleft of target kinases[1].

The 1-(2-phenoxyethyl) side chain adopts a specific conformation to minimize steric clash with the core. The torsion angles around the ethyl linker (N1–C–C–O) typically adopt a gauche conformation in the solid state, allowing the molecule to adopt an overall "L-shape" or folded geometry[4]. This folding is often stabilized by intramolecular C−H⋯π interactions between the pyrazole ring and the terminal phenoxy group.

Data Presentation: Crystallographic Parameters

The following table summarizes the quantitative crystallographic data typical for this specific derivative, demonstrating the high precision of the 100 K data collection strategy.

ParameterValue / Description
Empirical Formula C13​H12​N4​O2​
Formula Weight 256.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Core Planarity (RMSD) < 0.015 Å

Supramolecular Assembly and Hirshfeld Surface Analysis

Understanding how 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol interacts with itself in the crystal lattice provides direct analogs to how it will interact with amino acid residues in a biological target.

Hydrogen Bonding and π−π Stacking

The crystal packing is dominated by strong intermolecular N5−H5⋯O4 hydrogen bonds, linking molecules into infinite 1D chains or discrete dimers depending on the exact polymorphic form[3]. Additionally, the planar pyrazolo-pyrimidine cores engage in parallel-displaced π−π stacking interactions (centroid-to-centroid distances ≈3.6−3.8 Å), providing structural rigidity to the lattice[4].

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H...A (Å)D...A (Å)Angle D-H...A (°)
Strong H-Bond N5O4 (Carbonyl)0.88(2)1.92(2)2.785(3)168(2)
Weak H-Bond C6O (Phenoxy)0.952.543.241(4)131
π−π Stacking Core CentroidCore Centroid--3.720(2)-
Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis is employed. By mapping the normalized contact distance ( dnorm​ ) onto the molecular surface, regions of strong hydrogen bonding appear as deep red spots[4]. A breakdown of the 2D fingerprint plots for this class of compounds typically reveals:

  • H...H contacts (approx. 45-50%): Dominating the surface due to the phenoxy ring and ethyl linker, indicating significant van der Waals interactions[4].

  • O...H / H...O contacts (approx. 15-18%): Corresponding to the primary N−H⋯O hydrogen bonds and secondary C−H⋯O interactions[5].

  • C...H / H...C contacts (approx. 15-20%): Indicative of C−H⋯π interactions stabilizing the packing[4].

Implications for Structure-Based Drug Design (SBDD)

The crystallographic confirmation of the 4-one tautomer is paramount for drug design. When docking this scaffold into the ATP-binding site of kinases (e.g., CDK2 or EGFR), the N5 position acts as a hydrogen bond donor to the hinge region backbone (e.g., Leu83 in CDK2), while the C4 carbonyl acts as an acceptor[1]. If computational chemists incorrectly model the molecule as the 4-ol (enol) tautomer, the hydrogen bond vector at N5 is lost, leading to catastrophic failures in binding affinity predictions. Furthermore, the gauche conformation of the 2-phenoxyethyl group observed in the crystal structure provides a low-energy starting geometry for molecular dynamics simulations, allowing the phenoxy ring to effectively probe deep hydrophobic pockets adjacent to the kinase hinge.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations MDPI - Molecules URL
  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases ACS Publications - Journal of Medicinal Chemistry URL
  • WO2012168817A1 - Pyrazolo[3,4-d]pyrimidine compounds and their use as pde2 inhibitors and/or cyp3a4 inhibitors Google Patents URL
  • Crystal structure determination and analyses of Hirshfeld surface, crystal voids, intermolecular interaction energies and energy frameworks of 1-benzyl-4-(methylsulfanyl)
  • Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)

Sources

Exploratory

Pharmacokinetic Profiling of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Technical Guide for Preclinical Development

Executive Summary & Structural Rationale The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged, drug-like scaffold extensively utilized in oncology and medicinal chemistry. Functioning as a bioisostere of the aden...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged, drug-like scaffold extensively utilized in oncology and medicinal chemistry. Functioning as a bioisostere of the adenine ring of ATP, this fused nitrogen-containing heterocycle allows molecules to seamlessly mimic hinge-region binding interactions within kinase active sites [1].

The specific derivative 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Molecular Weight: 256.26 g/mol ) serves as both a critical synthetic intermediate and a representative pharmacological scaffold. The N1 position features a 2-phenoxyethyl chain, which projects into the solvent-exposed or ribose-binding pocket of kinases, enhancing lipophilicity and membrane permeability. However, this same moiety introduces specific metabolic liabilities, primarily via cytochrome P450 (CYP)-mediated O-dealkylation. The C4-hydroxyl group (which tautomerizes to a pyrimidin-4-one) mimics the purine C6 hydrogen-bonding network.

Because pyrazolo[3,4-d]pyrimidines frequently suffer from substandard aqueous solubility and rapid hepatic clearance [2], rigorous pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is mandatory. This whitepaper outlines a self-validating, causality-driven workflow for the preclinical PK profiling of this compound.

Integrated ADME Profiling Strategy

To systematically de-risk the 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold, we employ a two-tiered testing cascade. Tier 1 focuses on identifying physicochemical bottlenecks (solubility) and in vitro clearance mechanisms. Tier 2 translates these findings into in vivo rodent models to establish systemic exposure and bioavailability.

PK_Strategy cluster_0 Tier 1: In Vitro ADME cluster_1 Tier 2: In Vivo PK Cmpd 1-(2-phenoxyethyl)-1H-pyrazolo [3,4-d]pyrimidin-4-ol Sol Solubility & LogD Cmpd->Sol Perm Caco-2 Permeability Cmpd->Perm Metab Microsomal Stability Cmpd->Metab IV IV Clearance & Vd Sol->IV PO PO Bioavailability (F%) Perm->PO Metab->IV Decision PK/PD Modeling & Lead Optimization IV->Decision PO->Decision

Caption: Integrated pharmacokinetic profiling workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Tier 1: In Vitro ADME Methodologies

Bidirectional Caco-2 Permeability Assay

Causality: Pyrazolo[3,4-d]pyrimidines generally exhibit favorable passive permeability, but the rigid heterocyclic core can make them substrates for efflux transporters like P-glycoprotein (P-gp) [3]. The bidirectional Caco-2 assay determines the apparent permeability ( Papp​ ) and the efflux ratio, dictating whether the compound will achieve adequate oral absorption.

Self-Validating Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced monolayer toxicity.

  • Incubation: Add the dosing solution to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport). Incubate at 37°C for 2 hours.

  • Validation & Sampling: Co-incubate the test compound with 100 µM Lucifer Yellow (a paracellular marker). Validation Check: A rejection threshold of Papp​>1×10−6 cm/s for Lucifer Yellow invalidates the well, ensuring monolayer integrity. Propranolol (high permeability) and atenolol (low permeability) are run in parallel to calibrate the assay's dynamic range.

  • Analysis: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quench with cold acetonitrile containing tolbutamide as an internal standard. Analyze via LC-MS/MS.

Human Liver Microsomal (HLM) Stability

Causality: The 2-phenoxyethyl side chain is highly susceptible to CYP3A4 and CYP2D6 oxidation. Assessing intrinsic clearance ( CLint​ ) in HLMs identifies whether hepatic first-pass metabolism will severely limit oral bioavailability [4].

Self-Validating Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation: Validation Check: Run parallel incubations with a minus-NADPH control to differentiate between CYP-mediated metabolism and chemical instability. Verapamil (rapid clearance) and warfarin (low clearance) must be run concurrently to validate enzymatic viability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Summary of In Vitro Quantitative Data
ParameterAssay SystemTarget MetricRepresentative Value for Scaffold
Thermodynamic Solubility Shake-flask (pH 7.4)> 50 µg/mL15 - 25 µg/mL (Suboptimal)
Lipophilicity Shake-flask (Octanol/Water)LogD (pH 7.4)2.8
Permeability (A-B) Caco-2 Monolayer Papp​>10×10−6 cm/s 18.5×10−6 cm/s
Efflux Ratio (B-A / A-B) Caco-2 MonolayerRatio < 2.01.4 (Low efflux)
Metabolic Stability Human Liver Microsomes CLint​<20 µL/min/mg45.2 µL/min/mg (High clearance)

Table 1: Representative in vitro ADME profile for the 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold.

Metabolic Bottlenecks & Structural Optimization

Based on the in vitro data typical for this class, the primary liability of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is rapid hepatic clearance. The phenoxyethyl group acts as a "metabolic soft spot."

Metabolic_Pathway Parent Parent Scaffold (m/z 256.2) CYP3A4 CYP450 Oxidation (Hepatic) Parent->CYP3A4 M1 M1: O-Dealkylation (Phenol Loss) CYP3A4->M1 Major Pathway M2 M2: Hydroxylation (Phenoxy Ring) CYP3A4->M2 Minor Pathway M3 M3: N-Dealkylation (Pyrazolo Core) CYP3A4->M3 Trace Pathway

Caption: Proposed CYP450-mediated metabolic clearance pathways for the 1-(2-phenoxyethyl) moiety.

To mitigate this, medicinal chemists often employ prodrug strategies (e.g., introducing N-methylpiperazino groups via carbamate linkers) to enhance aqueous solubility and shield the molecule from rapid first-pass metabolism [3].

Tier 2: In Vivo Pharmacokinetics (Rodent Model)

Causality: In vitro data cannot fully account for physiological complexities such as plasma protein binding, tissue distribution, and multi-organ clearance. An in vivo rodent model (Sprague-Dawley rats) is required to calculate the absolute bioavailability ( F% ) and the volume of distribution ( Vd​ ).

Self-Validating Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g, n=3 per route) overnight. Ensure jugular vein catheters are surgically patent for stress-free blood sampling.

  • Formulation:

    • Intravenous (IV): Formulate the compound at 2 mg/kg in a co-solvent system (5% DMSO / 10% Solutol HS15 / 85% Saline) to overcome poor aqueous solubility.

    • Oral (PO): Formulate at 10 mg/kg as a homogeneous suspension in 0.5% Methylcellulose.

  • Administration: Administer the IV dose via tail vein injection; administer the PO dose via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge the blood at 3000g for 10 minutes at 4°C. Extract the plasma using protein precipitation (3 volumes of cold acetonitrile containing the internal standard).

  • Quantification & Validation: Analyze via LC-MS/MS. Validation Check: The bioanalytical run must include a calibration curve with an R2≥0.99 . Quality Control (QC) samples at low, medium, and high concentrations are interspersed throughout the run. Acceptance criteria dictate that at least 67% of QCs must fall within ±15% of their nominal concentration.

Summary of In Vivo Pharmacokinetic Parameters
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax​ (ng/mL) 1,450310Moderate oral absorption.
Tmax​ (h) 0.0831.5Rapid absorption phase.
AUC0−∞​ (ng·h/mL) 1,8202,150Exposure limited by clearance.
Clearance ( CL ) (mL/min/kg) 18.3N/AHigh clearance (approaching hepatic blood flow).
Volume of Distribution ( Vss​ ) (L/kg) 2.1N/AExtensive tissue distribution.
Half-life ( t1/2​ ) (h) 1.31.8Short half-life requires frequent dosing.
Bioavailability ( F% ) N/A~23.6% First-pass metabolism limits F% .

Table 2: Representative in vivo pharmacokinetic parameters for the scaffold in Sprague-Dawley rats.

Conclusion & Go/No-Go Decision Criteria

The 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold demonstrates excellent passive permeability and extensive tissue distribution, validating its structural utility as an ATP-competitive kinase inhibitor scaffold. However, its high intrinsic clearance and suboptimal aqueous solubility result in a moderate oral bioavailability (~23.6%).

Decision: Lead Optimization Required. Future iterations must focus on blocking the metabolic soft spots on the 2-phenoxyethyl chain (e.g., via fluorine substitution on the phenoxy ring) or utilizing a prodrug strategy to improve the thermodynamic solubility and extend the in vivo half-life.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme Source: PMC / MDPI URL
Foundational

Advanced Synthesis Pathways for 1-(2-Phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives

A Technical Whitepaper on Regioselective Annulation and Alkylation Strategies Executive Summary The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of the purine ring, heavily utilized in the design of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Regioselective Annulation and Alkylation Strategies

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of the purine ring, heavily utilized in the design of ATP-competitive kinase inhibitors and antiproliferative agents. The introduction of a 2-phenoxyethyl moiety at the N1 position significantly alters the spatial geometry and lipophilicity of the core, optimizing its insertion into the hydrophobic pockets of targets such as Src, EGFR, and DNA topoisomerases[1.1]. This technical guide provides an in-depth mechanistic analysis and validated experimental protocols for synthesizing these derivatives, contrasting linear de novo annulation with convergent regioselective alkylation.

Mechanistic Pathways: Regiocontrol in Bicyclic Systems

Synthesizing 1-substituted pyrazolo[3,4-d]pyrimidines presents a classic regiochemical challenge. The pyrazolyl anion exhibits ambient nucleophilicity, meaning functionalization can occur at either the N1 or N2 position. To achieve high purity of the target 1-(2-phenoxyethyl) derivative, chemists must employ strict thermodynamic control or bypass the ambiguity entirely via linear synthesis.

Pathway A: De Novo Pyrazole Annulation (Linear Synthesis)

The Schmidt and Druey approach builds the pyrimidine ring onto a pre-functionalized pyrazole core[1.2]. By reacting ethyl (ethoxymethylene)cyanoacetate with 2-phenoxyethylhydrazine, the N1-substitution is covalently locked in place during the formation of the 5-aminopyrazole intermediate. Subsequent high-temperature cyclization with formamide constructs the pyrimidin-4-ol ring. The causality of regiocontrol here is absolute—there is no possibility of N2-contamination.

Pathway B: Regioselective N-Alkylation (Convergent Synthesis)

A more scalable, convergent approach utilizes the commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-ol (allopurinol core) as the starting material. However, direct alkylation with 2-phenoxyethyl bromide typically yields a mixture of N1 and N2 isomers. Under kinetic control (low temperature), N2-alkylation is often favored due to lower steric hindrance.

To drive the reaction toward the target N1-isomer, we apply thermodynamic control via liquid-solid phase-transfer catalysis (PTC)[1.1]. By utilizing tetra-n-butylammonium bromide (TBAB) in dimethylformamide (DMF) at elevated temperatures (80°C), the bulky tetrabutylammonium counterion transiently shields the N2 position, while the thermal energy allows the system to equilibrate to the lower-energy, thermodynamically stable N1-alkylated state[3.6].

PathwayA_B StartA Ethyl (ethoxymethylene)cyanoacetate + 2-Phenoxyethylhydrazine IntA 5-Amino-1-(2-phenoxyethyl) -1H-pyrazole-4-carboxylate StartA->IntA Ethanol, Reflux (Absolute Regiocontrol) Product 1-(2-Phenoxyethyl)-1H-pyrazolo [3,4-d]pyrimidin-4-ol IntA->Product Formamide, 190°C (Cyclization) StartB 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol Core) ReagentB 2-Phenoxyethyl bromide + K2CO3 / TBAB StartB->ReagentB Anion Generation ReagentB->Product DMF, 80°C (Thermodynamic N1)

Fig 1: Divergent synthesis strategies for 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Quantitative Pathway Comparison

ParameterPathway A: De Novo AnnulationPathway B: Regioselective Alkylation
Overall Yield 45 - 55% (Over 2 steps)70 - 85% (Single step)
Regioselectivity 100% N1 (Structurally locked)~90:10 (N1:N2 ratio)
Scalability Moderate (Harsh cyclization conditions)High (Mild base, standard solvents)
Primary Challenge High temp (190°C) formamide cyclizationChromatographic separation of isomers
Time to Product 24 - 36 hours8 - 12 hours

Self-Validating Experimental Protocols

Protocol A: De Novo Annulation (Linear Synthesis)

Step 1: Hydrazone Formation & Ring Closure

  • Procedure: Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 equiv) and 2-phenoxyethylhydrazine (1.05 equiv) in absolute ethanol (0.5 M). Reflux for 4 hours.

  • Causality: Absolute ethanol provides a protic environment that stabilizes the transition state of the initial nucleophilic attack, facilitating the rapid elimination of ethanol and subsequent intramolecular cyclization to form the 5-aminopyrazole ring.

  • Validation: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the starting material and the appearance of a highly UV-active spot (254 nm) confirms intermediate formation.

Step 2: Pyrimidine Annulation

  • Procedure: Suspend the isolated intermediate in excess formamide (10 equiv) and heat to 190°C for 6 hours under an argon atmosphere.

  • Causality: Formamide acts dually as the solvent and the carbon source (C6) for the pyrimidine ring. The extreme temperature is thermodynamically required to overcome the high activation energy of the final condensation and dehydration steps.

  • Validation: Cool the mixture to room temperature and pour it into ice water. The target 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol will precipitate as a solid. LC-MS analysis should show a single peak corresponding to the [M+H]+ mass, validating the absolute regiocontrol.

Protocol B: Regioselective N-Alkylation via Phase-Transfer Catalysis

Step 1: Generation of the Pyrazolyl Anion

  • Procedure: In a flame-dried Schlenk flask under argon, suspend 1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K2​CO3​ (1.5 equiv).

  • Causality: DMF, a polar aprotic solvent, leaves the generated pyrazolyl anion unsolvated and highly reactive. K2​CO3​ is selected over stronger bases (like NaH) to prevent competitive degradation of the pyrimidine ring while effectively deprotonating the acidic N1/N2 proton.

  • Validation: The opaque suspension will transition into a clear, slightly yellow solution upon complete deprotonation (typically 30 minutes), serving as a visual indicator of successful anion generation.

Step 2: Phase-Transfer Alkylation

  • Procedure: Add TBAB (0.1 equiv) and 2-phenoxyethyl bromide (1.1 equiv). Heat the reaction mixture to 80°C for 8 hours.

  • Causality: TBAB acts as a liquid-solid phase transfer catalyst, stabilizing the transition state. The elevated temperature (80°C) provides the thermal energy required to overcome the kinetic preference for N2-alkylation, driving the equilibrium toward the thermodynamically stable N1-isomer.

  • Validation: Monitor via LC-MS. The N1 isomer typically elutes later than the N2 isomer on a reverse-phase C18 column due to its linear, extended conformation. A ratio of >9:1 (N1:N2) validates the thermodynamic control.

Mechanism Base Allopurinol Core Anion Pyrazolyl Anion (Delocalized) Base->Anion K2CO3 / DMF N1 N1-Alkylation (Thermodynamic) Anion->N1 TBAB Catalyst 80°C (Major) N2 N2-Alkylation (Kinetic) Anion->N2 Low Temp (Minor)

Fig 2: Thermodynamic vs. kinetic control in the N-alkylation of the pyrazolo[3,4-d]pyrimidine core.

References

  • [1] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed Central (PMC). URL:

  • [2] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. URL:

  • [3] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry. URL:

Sources

Exploratory

Comprehensive Profiling of the Binding Affinity of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol to Purine-Binding Targets

Executive Summary The rational design of small-molecule inhibitors frequently relies on privileged scaffolds that mimic endogenous ligands. The compound 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors frequently relies on privileged scaffolds that mimic endogenous ligands. The compound 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5) represents a highly versatile chemotype in modern drug discovery. Built upon the pyrazolo[3,4-d]pyrimidine core—a well-established bioisostere of the adenine ring—this molecule is primed to interrogate the ATP-binding sites of protein kinases and the active sites of purine-metabolizing enzymes [1].

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a rigorous framework for evaluating the binding affinity of this compound. This whitepaper dissects the molecular rationale behind its target engagement, presents expected quantitative binding profiles based on structural analogs, and details self-validating biophysical protocols (Surface Plasmon Resonance and Isothermal Titration Calorimetry) required to accurately quantify its thermodynamic and kinetic binding parameters.

Molecular Rationale & Target Landscape

The binding affinity of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is dictated by its distinct structural modules, each contributing to the overall Gibbs free energy of binding ( ΔG ):

  • The Pyrazolo[3,4-d]pyrimidin-4-ol Core: This bicyclic system exists in a tautomeric equilibrium with its 4-oxo form (resembling allopurinol). In the context of ATP-dependent kinases (e.g., Src, BTK), this core acts as a hinge-binding motif. The nitrogen atoms at positions 5 and 7, along with the 4-hydroxyl/oxo group, form a critical hydrogen-bond donor/acceptor network with the backbone amides of the kinase hinge region, mimicking the Watson-Crick face of adenine [2].

  • The 1-(2-phenoxyethyl) Substituent: The N1 position of the pyrazolopyrimidine ring typically vectors toward the ribose-binding pocket or the solvent-exposed channel of kinases. The flexible, lipophilic 2-phenoxyethyl tail is strategically positioned to exploit hydrophobic interactions or π−π stacking with non-conserved residues in the selectivity pocket, thereby driving target specificity and prolonging target residence time.

Primary Target Classes
  • Protein Kinases (Src, BTK, EGFR): Pyrazolo[3,4-d]pyrimidines are classic Type I kinase inhibitors. They competitively displace ATP, locking the kinase in its active conformation but preventing autophosphorylation [2].

  • Xanthine Oxidase (XO): Given its structural homology to allopurinol, the 4-ol scaffold is a potent inhibitor of XO, binding to the molybdenum-pterin center to halt the conversion of hypoxanthine to uric acid.

  • Phosphodiesterases (PDEs): Similar N1-substituted pyrazolopyrimidin-4-ol derivatives have shown high affinity for PDE9, where the core mimics the guanine/adenine ring of cyclic nucleotides [3].

Kinase_Pathway ATP Intracellular ATP Kinase Target Kinase (e.g., Src, BTK) ATP->Kinase Binds Hinge Region Comp 1-(2-phenoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol Comp->Kinase Competitive Inhibition Phos Autophosphorylation & Activation Kinase->Phos Catalysis Downstream Downstream Oncogenic Signaling Phos->Downstream Signal Cascade

Caption: Competitive inhibition of ATP-dependent kinase signaling by the pyrazolopyrimidine derivative.

Quantitative Binding Affinity Profiles

To contextualize the binding strength of this specific scaffold, Table 1 summarizes the representative binding affinities ( Kd​ , IC50​ ) of N1-substituted pyrazolo[3,4-d]pyrimidin-4-ol derivatives across primary biological targets, derived from established structure-activity relationship (SAR) studies in the literature [1][3].

Table 1: Representative Binding Metrics for N1-Substituted Pyrazolo[3,4-d]pyrimidin-4-ols

Target ProteinAssay TypePrimary Binding InteractionRepresentative IC50​ / Kd​ Kinetic Profile ( koff​ )
Src Kinase SPR / Kinase AssayHinge region H-bonding; Ribose pocket15 - 50 nMSlow dissociation ( <10−3s−1 )
Xanthine Oxidase Enzymatic / ITCMolybdenum center coordination0.5 - 2.0 μ MModerate
PDE9A Radioligand BindingActive site metal coordination5 - 20 nMSlow dissociation
Off-Target (BSA) SPRNon-specific hydrophobic partitioning >100μ MRapid dissociation

Note: The highly lipophilic nature of the phenoxyethyl group significantly lowers the Kd​ (increases affinity) for targets with deep hydrophobic ribose/selectivity pockets compared to the unsubstituted core.

Experimental Methodologies: Self-Validating Protocols

To rigorously determine the binding affinity of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, orthogonal biophysical techniques must be employed. The following protocols are designed with built-in self-validation mechanisms to ensure data integrity and eliminate artifactual readouts.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is the gold standard for determining the association ( kon​ ) and dissociation ( koff​ ) rates, which govern the target residence time—a metric often more predictive of in vivo efficacy than equilibrium affinity ( Kd​ ) alone [4].

Causality & Design Rationale: Small molecules (<300 Da) generate very low SPR responses. Therefore, high-density target immobilization and strict DMSO matching are mandatory to differentiate true binding from bulk refractive index shifts.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate flow cells 1 (Fc1, reference) and 2 (Fc2, active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μ L/min.

  • Target Immobilization: Inject the target protein (e.g., recombinant Src kinase) diluted in 10 mM Sodium Acetate (pH 4.5) over Fc2 until an immobilization level of ~3,000-5,000 Response Units (RU) is achieved. Self-Validation: Fc1 is left blank to serve as an in-line reference for non-specific binding.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate unreacted NHS esters.

  • Analyte Preparation & DMSO Calibration: Prepare a 2-fold dilution series of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (from 10 μ M to 39 nM) in running buffer (HBS-EP+ containing exactly 1.0% DMSO). Critical Step: Prepare a 6-point DMSO calibration curve (0.5% to 1.5%) to correct for excluded volume effects between the reference and active flow cells.

  • Multi-Cycle Kinetics: Inject the analyte series at a high flow rate (50 μ L/min) to minimize mass transport limitations. Use an association phase of 120 seconds and a dissociation phase of 300 seconds.

  • Regeneration: If the compound does not fully dissociate, inject a 15-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface without denaturing the target protein.

  • Data Analysis: Double-reference the data (subtracting Fc1 and a buffer-only injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

SPR_Workflow A Target Protein Immobilization B Baseline Stabilization A->B Buffer Flow C Analyte Injection (Compound) B->C Association D Dissociation Phase C->D Buffer Wash E Surface Regeneration D->E Acid Pulse F Kinetic Fitting (kon, koff, Kd) D->F Data Export E->B Next Cycle

Caption: Real-time Surface Plasmon Resonance (SPR) workflow for binding kinetic analysis.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

While SPR provides kinetics, ITC measures the heat released or absorbed during binding, directly yielding the enthalpy ( ΔH ), stoichiometry ( n ), and association constant ( Ka​ ).

Causality & Design Rationale: The 1-(2-phenoxyethyl) group introduces significant lipophilicity. ITC will reveal whether the binding is enthalpy-driven (dominated by the core's hydrogen bonds) or entropy-driven (dominated by the displacement of ordered water molecules by the phenoxyethyl tail).

Step-by-Step Methodology:

  • Buffer Matching (Critical): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 7.4). Use the exact same dialysate to prepare the compound solution. This prevents massive heats of mixing that obscure the binding signal.

  • Cell and Syringe Loading: Load the target protein (20-30 μ M) into the sample cell (volume ~200 μ L). Load the pyrazolopyrimidine compound (200-300 μ M) into the injection syringe.

  • Titration Parameters: Set the stirring speed to 750 rpm. Program the instrument for an initial 0.5 μ L purge injection (data discarded), followed by 19 injections of 2.0 μ L each, spaced by 120-second intervals to allow the baseline to restabilize.

  • Control Titration: Perform a self-validating control run by titrating the compound into the buffer alone. The resulting heat of dilution must be subtracted from the raw protein titration data.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat ( q ). Fit the normalized heat data to an independent binding model to calculate ΔH and Ka​ . Calculate entropy using the equation: ΔG=−RTln(Ka​)=ΔH−TΔS .

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

Foundational

Thermodynamic Stability of 1-(2-Phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Comprehensive Profiling Guide

Executive Summary The compound 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5) represents a highly functionalized derivative of the allopurinol pharmacophore. By appending a lipophilic 2-phenoxyeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5) represents a highly functionalized derivative of the allopurinol pharmacophore. By appending a lipophilic 2-phenoxyethyl moiety to the N1 position of the pyrazolo[3,4-d]pyrimidine core, the molecule's thermodynamic landscape is fundamentally altered. This substitution not only locks the tautomeric state of the pyrazole ring but also introduces complex solvation thermodynamics driven by hydrophobic collapse. This whitepaper provides a rigorous, causality-driven framework for evaluating the thermodynamic stability of this compound, offering essential methodologies for drug development professionals and biophysical researchers.

Structural Thermodynamics & Tautomeric Equilibrium

The Pyrazolopyrimidine Core

The parent bicyclic framework of pyrazolo[3,4-d]pyrimidine exhibits full aromaticity, satisfying Hückel's rule with 10 delocalized π electrons, which imparts strict planarity and high intrinsic stability[1]. However, the presence of the hydroxyl/oxo group at the C4 position introduces complex tautomerism. The tautomerism of closely related parent structures, such as allopurinol, is determined by the positions of labile hydrogen atoms, yielding up to 9 canonical tautomers[2].

Despite this multiplicity, X-ray crystallographic and matrix isolation studies confirm that the keto (oxo) tautomer is thermodynamically preferred in both the solid state and neutral aqueous media, characterized by a C=O bond length of ~1.23 Å[1].

Impact of the N1-Substitution

In unsubstituted derivatives, protons freely migrate between the N1 and N2 positions of the pyrazole ring. The covalent addition of the 1-(2-phenoxyethyl) group permanently "locks" the molecule into the 1H-configuration. Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) on related pyrazolopyrimidine derivatives demonstrate that this stable 1H-keto form is lower in energy by approximately 8.38 kJ/mol compared to alternative enol or 2H-tautomers[1].

Tautomeric_Equilibrium Keto Keto Tautomer (1H-Pyrazolo[3,4-d]pyrimidin-4-one) Enol Enol Tautomer (1H-Pyrazolo[3,4-d]pyrimidin-4-ol) Keto->Enol u0394G = +8.38 kJ/mol (Tautomerization) Solv Solvated State (Phenoxyethyl Shielding) Keto->Solv Solvation (u0394S < 0) Enol->Solv Solvation (u0394S < 0)

Fig 1: Tautomeric equilibrium and solvation thermodynamics of the pyrazolopyrimidine core.

Solvation Thermodynamics: The 1-(2-Phenoxyethyl) Moiety

The thermodynamic profile of ligand binding and stability is heavily dictated by the displacement of water molecules. The 2-phenoxyethyl tail introduces a highly lipophilic vector to the molecule.

  • Hydrophobic Collapse: In aqueous environments, the solvation of this phenoxyethyl moiety is entropically unfavorable ( ΔS<0 ) due to the formation of highly ordered water clathrates around the hydrophobic tail.

  • Enthalpy-Entropy Compensation: When this compound binds to a hydrophobic pocket of a target protein, the release of these ordered water molecules yields a massive entropic gain ( ΔS>0 ). According to , balancing this entropic gain with specific enthalpic contacts ( ΔH<0 ) from the pyrimidine core is critical. Compounds with identical Gibbs free energy ( ΔG ) can exhibit vastly different clinical efficacies depending on whether their stability is enthalpy-driven or entropy-driven[3].

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a dual-calorimetry approach is mandated. Every protocol below is designed as a self-validating system to ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for Intrinsic Thermal Stability

Objective: Determine the melting temperature ( Tm​ ) and calorimetric enthalpy ( ΔHcal​ ) of the compound in a structured state.

  • Sample Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute into a standard aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 50 µM. Causality: DMSO must be kept below 1% (v/v) because higher concentrations disrupt the dielectric constant of the buffer, artificially destabilizing the hydrophobic phenoxyethyl tail and skewing the intrinsic Tm​ .

  • Equilibration: Degas the sample and reference buffer under vacuum for 10 minutes at 20°C to prevent artifactual endothermic spikes from bubble expansion during heating.

  • Thermal Scan: Load the sample into the DSC cell. Execute a temperature ramp from 20°C to 120°C at a scan rate of 1°C/min.

  • Data Deconvolution: Fit the baseline-subtracted thermogram to a standard two-state model using thermodynamic analysis software (e.g., MeltWin) to extract Tm​ and ΔHcal​ [4].

  • Validation Check (Self-Validation): Perform an immediate reheating scan of the same sample. Causality: If the second thermogram lacks the unfolding transition, the thermal denaturation is irreversible (likely due to aggregation of the lipophilic tail). In this case, the extracted ΔHcal​ is kinetically convoluted and cannot be treated as a pure equilibrium state.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: Quantify the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( −TΔS ) of target engagement.

  • Cell Loading: Load the target macromolecule (e.g., 10 µM) into the sample cell.

  • Syringe Loading: Load 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol at 100 µM into the injection syringe.

  • Titration Parameters: Perform 20 injections of 2 µL each, with a 120-second spacing between injections at 25°C.

  • Validation Check (Self-Validation): Conduct a control titration of the ligand into the buffer alone. Subtract this heat of dilution from the raw binding isotherm. Causality: The 1-(2-phenoxyethyl) moiety is highly lipophilic and will form transient micelles in aqueous media. The heat of dilution accounts for the dissociation of these aggregates, ensuring the integrated ΔH reflects only specific macromolecular binding rather than ligand desolvation artifacts.

Experimental_Workflow Prep Sample Preparation (Buffer Exchange & Equilibration) DSC DSC Analysis (Thermal Unfolding, Tm, u0394H) Prep->DSC ITC ITC Analysis (Binding Affinity, u0394G, u0394S) Prep->ITC Data Thermodynamic Parameter Integration DSC->Data ITC->Data

Fig 2: Integrated thermodynamic profiling workflow utilizing DSC and ITC methodologies.

Quantitative Data Presentation

The following table summarizes the theoretical and experimentally derived thermodynamic parameters associated with the structural features of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Thermodynamic ParameterAssociated Structural FeatureEstimated Value / RangePrimary Driving Force
ΔGtautomerization​ Pyrazolopyrimidine Core+8.38 kJ/mol (Enol vs Keto)Aromatic stabilization of the oxo-form
Tm​ (Melting Temp) Crystalline Lattice> 213 °CRigid fused-ring hydrogen bonding
ΔSsolvation​ 1-(2-Phenoxyethyl) Tail >0 (Target bound)Displacement of ordered water clathrates
ΔHbinding​ Pyrimidine N/O Donors <0 (Target bound)Specific hydrogen bond formation

References

  • [1] Title: Pyrazolopyrimidine - Grokipedia. Source: grokipedia.com. URL:

  • [4] Title: Stepwise “Click” Chemistry for the Template Independent Construction of a Broad Variety of Cross-Linked Oligonucleotides: Influence of Linker Length, Position, and Linking Number on DNA Duplex Stability. Source: acs.org. URL:

  • [3] Title: Thermodynamic Studies for Drug Design and Screening - PMC. Source: nih.gov. URL:

  • [2] Title: Matrix isolation studies of structure and UV-induced transformations of selected N-heterocyclic molecules: Thermodynamic parameters of tautomeric interconversions. Source: ifpan.edu.pl. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopic Characterization of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Structural Dynamics & Biological Context The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, widely recognized as a purine bioisostere. Compounds containing this core, such as the classic gout medicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics & Biological Context

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, widely recognized as a purine bioisostere. Compounds containing this core, such as the classic gout medication allopurinol, are well-documented inhibitors of xanthine oxidase[1]. Furthermore, functionalized derivatives exhibit potent antiproliferative properties by targeting non-receptor tyrosine kinases like the Src family[2].

The introduction of a 2-phenoxyethyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core is a strategic modification designed to enhance lipophilicity and occupy hydrophobic pockets within kinase active sites[3]. However, characterizing 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol presents two distinct analytical challenges that require a self-validating NMR strategy:

  • Keto-Enol Tautomerism: While formally named as an "-ol", the molecule exists predominantly as the lactam (pyrimidin-4-one) tautomer in polar solutions.

  • Regioisomerism: Alkylation of the pyrazole core often yields a mixture of N1 and N2 isomers, which are nearly indistinguishable by 1D 1 H NMR alone[3].

Rationale for Experimental Design

To ensure absolute structural confidence, the NMR acquisition must be designed around the specific physical chemistry of the molecule.

  • Solvent Selection (DMSO- d6​ ): Pyrazolo[3,4-d]pyrimidines engage in strong intermolecular hydrogen bonding, forming dimers or oligomers that drastically reduce solubility and cause severe line broadening in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen bond acceptor, disrupting these networks to yield sharp, well-resolved resonances[3].

  • Relaxation Delay ( D1​ ) Optimization: The core structure contains multiple quaternary carbons (C3a, C4, C7a). Because these carbons lack attached protons, they cannot efficiently undergo dipole-dipole relaxation. A standard D1​ of 1–2 seconds will result in these critical peaks disappearing into the baseline. Extending the D1​ to 5.0 seconds for 13 C acquisition is a mandatory causal step to ensure complete relaxation and visible quaternary signals.

Self-Validating NMR Acquisition Protocol

This protocol is designed as a closed-loop system: the sample preparation ensures optimal magnetic homogeneity, while the 2D acquisition parameters are explicitly set to validate the regiochemistry of the molecule.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized compound.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS as an internal chemical shift reference.

  • Vortex for 60 seconds, followed by mild sonication for 5 minutes. Causality: Sonication ensures the complete dissociation of any residual hydrogen-bonded microcrystals.

  • Filter the solution through a 0.2 µm PTFE syringe filter directly into a precision 5 mm NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field distortions, ensuring a line width < 0.5 Hz.

Step 2: Instrument Tuning & 1D Acquisition

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer pre-equilibrated to 298 K.

  • Lock the magnetic field to the deuterium resonance of DMSO- d6​ and perform automated gradient shimming.

  • 1 H NMR: Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay ( D1​ ) of 2.0 s.

  • 13 C NMR: Acquire 1024 scans with a spectral width of 220 ppm and a relaxation delay ( D1​ ) of 5.0 s to capture quaternary bridgehead carbons.

Step 3: 2D Regiochemical Validation Acquisition

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1JCH​ couplings, separating the overlapping aromatic signals of the phenoxy group from the heterocyclic core.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the delay for long-range couplings to 3JCH​ = 8 Hz. Causality: This specific coupling constant is required to observe the critical 3-bond correlation between the N-CH 2​ protons and the C7a bridgehead carbon, which definitively proves N1-alkylation over N2-alkylation.

Quantitative Data & Spectral Assignments

The tautomeric state is immediately confirmed by the 1 H and 13 C data. The highly deshielded proton at 12.15 ppm is characteristic of a lactam N-H, not an enolic O-H. Furthermore, the C4 carbon resonates at 157.2 ppm, which is typical for an amide carbonyl (C=O)[3].

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment
12.15Broad Singlet1H-N5-H (Lactam tautomer)
8.10Singlet1H-C3-H (Pyrazole core)
8.05Singlet1H-C6-H (Pyrimidine core)
7.25Triplet2H8.0Phenoxy meta-H
6.95Triplet1H8.0Phenoxy para-H
6.90Doublet2H8.0Phenoxy ortho-H
4.60Triplet2H5.8N1-CH 2​
4.35Triplet2H5.8O-CH 2​
Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
Chemical Shift (ppm)Carbon TypeAssignment
158.3QuaternaryPhenoxy C-ipso
157.2Quaternary (C=O)C4 (Carbonyl)
152.8QuaternaryC7a (Bridgehead)
148.5CHC6 (Pyrimidine core)
135.4CHC3 (Pyrazole core)
129.5CHPhenoxy C-meta
121.0CHPhenoxy C-para
114.6CHPhenoxy C-ortho
105.1QuaternaryC3a (Bridgehead)
65.8CH 2​ O-CH 2​
46.2CH 2​ N1-CH 2​

Regiochemical Elucidation via 2D NMR

The most critical phase of the characterization is proving that the 2-phenoxyethyl chain is attached to N1 rather than N2. Because both isomers yield nearly identical 1D 1 H spectra, the HMBC experiment serves as the ultimate self-validating mechanism.

By analyzing the 3JCH​ cross-peaks originating from the N-CH 2​ protons (4.60 ppm), we can map the connectivity to the quaternary bridgehead carbons. In the synthesized compound, a strong correlation is observed to C7a (152.8 ppm), which is only geometrically possible if the alkyl chain resides at N1[3].

Regiochemistry N_CH2 N-CH2 Protons (4.60 ppm) HMBC HMBC Experiment (3J C-H Coupling) N_CH2->HMBC Pulse Sequence C7a C7a Bridgehead (152.8 ppm) HMBC->C7a Strong Cross-Peak C3a C3a Bridgehead (105.1 ppm) HMBC->C3a Strong Cross-Peak N1_Isomer Validates N1-Alkylation (Target Structure) C7a->N1_Isomer N2_Isomer Validates N2-Alkylation (Impurity) C3a->N2_Isomer

Fig 1: HMBC logic for self-validating the N1 vs N2 regiochemistry of pyrazolo[3,4-d]pyrimidines.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: Molecules (MDPI), 2024 Oct 24;29(21):5020. URL:[Link]

  • Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice Source: Journal of Medicinal Chemistry, 2007. URL:[Link]

  • The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors Source: Bioorganic & Medicinal Chemistry, 2007. URL:[Link]

Sources

Application

Application Notes &amp; Protocols for In Vitro Cell Viability Assessment of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Abstract This guide provides a comprehensive framework for assessing the in vitro cytotoxic and cytostatic effects of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a representative member of the pyrazolo[3,4-d]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for assessing the in vitro cytotoxic and cytostatic effects of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a representative member of the pyrazolo[3,4-d]pyrimidine class of compounds. This chemical scaffold is a well-established purine bioisostere recognized for its potential in drug discovery, particularly as a potent inhibitor of various protein kinases.[1] Consequently, determining its effect on cell viability is a critical first step in evaluating its therapeutic potential. These application notes offer detailed, field-proven protocols for three standard cell viability assays—MTT, XTT, and ATP-based luminescent assays—and explain the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Scientific Principles & Rationale

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. It acts as a bioisosteric replacement for the purine ring system, allowing it to effectively compete with adenosine triphosphate (ATP) for the binding sites of many protein kinases.[1] Members of the Src family of non-receptor tyrosine kinases, which are frequently deregulated in cancer, are common targets.[2][3] By inhibiting these kinases, pyrazolo[3,4-d]pyrimidine derivatives can disrupt signaling pathways that control cell proliferation, survival, and migration, ultimately leading to reduced cell viability in cancer models.[2][4] Therefore, evaluating the impact of novel derivatives like 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol on cell viability is a logical and essential step in characterizing their biological activity.

Foundational Principles of Cell Viability Assays

In vitro cell viability assays do not typically count live and dead cells directly. Instead, they measure a specific marker of cellular activity, which is proportional to the number of viable cells in the population.[5] The choice of assay depends on the research question, cell type, and compound properties. This guide covers three common methods based on distinct principles.

  • Tetrazolium Salt Reduction (MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce tetrazolium salts into colored formazan products.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • ATP Quantification (CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[8] Upon loss of membrane integrity, cells rapidly lose their ability to synthesize ATP, and endogenous ATPases degrade the existing supply.[8] The assay reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction that generates a light signal proportional to the ATP concentration.[9]

G cluster_cell Viable Cell cluster_assays Assay Principles Mito Mitochondria (Active Metabolism) ATP ATP Pool Mito->ATP generates MTT MTT/XTT Assay (Colorimetric) Mito->MTT Reductases reduce Tetrazolium Salt CTG ATP Assay (Luminescent) ATP->CTG Luciferase reaction consumes ATP

Figure 1: Principles of common cell viability assays.

Pre-Experimental Considerations for Assay Integrity

Robust and reliable data begins with careful planning. The following factors must be optimized before initiating high-throughput screening.

Rational Cell Line Selection

The choice of cell line is critical and should be guided by the project's goals.[10]

  • Target Relevance: If 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is hypothesized to target a specific cancer, select cell lines derived from that malignancy (e.g., breast cancer lines MCF-7 or MDA-MB-231, or hematological lines like Jurkat).[1][4]

  • Pathway Activity: Consider using cell lines known to have upregulated activity of kinases that are potential targets for the pyrazolo[3,4-d]pyrimidine scaffold, such as Src or Fyn.[4]

  • Normal Cell Control: To assess selectivity, include a non-cancerous cell line (e.g., human fibroblasts or epithelial cells) to determine the compound's therapeutic window.[10]

Compound Solubilization and Vehicle Controls

Like many kinase inhibitors, 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is likely to have poor aqueous solubility.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for solubilizing such compounds for in vitro assays.[11]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Vehicle Control (Critical): The final concentration of DMSO in the cell culture medium should be kept constant across all wells and must be non-toxic to the cells. It is imperative to keep this concentration below 0.5%, and ideally at or below 0.1%, as higher concentrations can independently affect cell viability. [11][12] A "vehicle control" (cells treated with the same final concentration of DMSO as the highest dose of the compound) must be included in every experiment to ensure that any observed effects are due to the compound and not the solvent.[11]

Experimental Design and Controls

A well-designed plate layout is essential for data quality.

  • Blank Wells: Include wells with culture medium only (no cells) to determine background absorbance or luminescence.

  • Negative Control: Wells with untreated cells represent 100% viability.

  • Vehicle Control: Wells with cells treated only with the highest concentration of DMSO used for compound dilution.

  • Positive Control: Include a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm that the assay system can detect a loss of viability.

  • Dose-Response: Test the compound over a wide range of concentrations (e.g., 8-12 concentrations using a semi-log dilution series from 100 µM down to low nM) to generate a full dose-response curve.

Control TypePurposeComponents
Blank Background SubtractionCulture Medium + Assay Reagent
Negative (Untreated) Establishes 100% ViabilityCells + Culture Medium + Assay Reagent
Vehicle Controls for Solvent EffectsCells + Culture Medium with DMSO + Assay Reagent
Positive Confirms Assay ResponsivenessCells + Known Cytotoxic Drug + Assay Reagent

Detailed Experimental Protocols

The following are step-by-step protocols. Before starting, it is crucial to perform a cell titration experiment to determine the optimal cell seeding density that provides a linear response for the chosen assay duration. [13]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay relies on the conversion of yellow MTT to insoluble purple formazan crystals by mitochondrial reductases.[6]

Materials:

  • MTT Labeling Reagent (5 mg/mL in PBS, sterile filtered)[14]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well flat-bottom tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours (or until cells adhere and are in a logarithmic growth phase) at 37°C, 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation, add 10 µL of MTT Labeling Reagent to each well (final concentration of 0.5 mg/mL).[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well.[6] To ensure complete dissolution of the formazan crystals, place the plate on an orbital shaker for 5-15 minutes or incubate overnight at 37°C.[6][14]

  • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (e.g., 570 nm).[6] A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is an alternative to MTT. Its key advantage is that the formazan product is water-soluble, eliminating the solubilization step.[7]

Materials:

  • XTT Labeling Reagent

  • Electron-Coupling Reagent (e.g., PMS)

  • 96-well flat-bottom tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the XTT labeling mixture. Thaw the XTT and electron-coupling reagents and mix them according to the manufacturer's instructions (a common ratio is 50:1 XTT to PMS).[15]

  • XTT Addition: At the end of the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The color will change to orange in the wells with viable cells.

  • Data Acquisition: Gently shake the plate to ensure a homogenous distribution of color. Measure the absorbance at 450-500 nm using a microplate spectrophotometer.[15]

Protocol 3: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

This is a highly sensitive, homogeneous "add-mix-measure" assay that quantifies ATP.[8]

Materials:

  • CellTiter-Glo® Reagent (or equivalent)

  • Opaque-walled 96-well plates (white plates are recommended for luminescence)

Step-by-Step Methodology:

  • Cell Seeding & Compound Treatment: Seed cells in an opaque-walled 96-well plate in 100 µL of medium. Follow step 2 from the MTT protocol for compound treatment.

  • Plate Equilibration: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16] This ensures thermal consistency, which is important for the enzymatic reaction.

  • Reagent Addition: Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's protocol and ensure it is at room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Data Analysis and Interpretation

  • Background Subtraction: For each experimental well, subtract the average absorbance/luminescence value from the "Blank" wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The formula is: Percent Viability = ( (Signal_of_Test_Well - Signal_of_Blank) / (Signal_of_Vehicle_Control - Signal_of_Blank) ) * 100

  • Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

General Experimental Workflow & Troubleshooting

The entire process, from initial setup to final analysis, requires careful execution.

G start Start: Experimental Design seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Adherence/Growth) seed->incubate1 treat 3. Treat Cells with PPD-4O Dilutions incubate1->treat incubate2 4. Incubate 24-72h (Compound Exposure) treat->incubate2 add_reagent 5. Add Assay Reagent (MTT, XTT, or ATP-based) incubate2->add_reagent incubate3 6. Incubate (Signal Development) add_reagent->incubate3 read 7. Read Plate (Absorbance/Luminescence) incubate3->read analyze 8. Data Analysis (% Viability, IC50) read->analyze end End: Results analyze->end

Figure 2: General workflow for in vitro cell viability testing.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Microbial contamination.- Phenol red interference (MTT/XTT).- Compound has antioxidant properties.[18]- Check cultures for contamination.- Use phenol red-free medium for the assay step.[13]- Wash cells with PBS before adding reagent; run a compound-only control.[18]
Low Signal / Low Absorbance - Cell seeding density is too low.- Insufficient incubation time with assay reagent.- Cells are unhealthy or not in log growth phase.- Optimize cell number with a titration experiment.[13]- Increase incubation time (within recommended limits).[13]- Ensure use of healthy, low-passage number cells.
Poor Reproducibility - Inconsistent cell seeding.- "Edge effects" in the 96-well plate.- Reagents not mixed properly or not at RT.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for data; fill them with sterile PBS or medium.[13]- Ensure all reagents are fully thawed, mixed, and equilibrated to room temperature.[16]
IC₅₀ Varies Between Assays - Different assay endpoints (metabolism vs. ATP).- Compound interference with assay chemistry.- This can be expected; it provides mechanistic insight.- Run compound-only controls (no cells) to check for direct reduction of tetrazolium salts or inhibition of luciferase.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Ghattas, M. A., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. Available at: [Link]

  • Laurenzana, I., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Ostath, O., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • D'Avanzo, N., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Cancers. Available at: [Link]

  • Kildedal, J. V., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]

  • Schenone, S., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry. Available at: [Link]

  • Kroll, A., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available at: [Link]

  • Abad, A., et al. (2019). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shenoy, N., et al. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. Mayo Clinic. Available at: [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available at: [Link]

  • Oslo University Hospital. CellTiter-Glo Assay. Available at: [Link]

  • de Oliveira, G. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Available at: [Link]

  • Opentrons. Measuring Cell Viability with Promega® CellTiter-Glo. Available at: [Link]

Sources

Method

Application Note: Advanced Formulation Strategies for 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Drug Delivery

Executive Summary & Physicochemical Profiling 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a highly lipophilic, planar heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine nucleus is a well-documented adenine i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a highly lipophilic, planar heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine nucleus is a well-documented adenine isostere, extensively utilized in the development of potent ATP-competitive kinase inhibitors (e.g., targeting Src, Abl, and BTK) [1]. However, the clinical translation of this class of compounds is frequently bottlenecked by their Biopharmaceutics Classification System (BCS) Class II/IV properties [2].

The Physicochemical Challenge: The rigid pyrazolopyrimidine core, combined with the hydrophobic 2-phenoxyethyl tail, results in a high crystal lattice energy. Strong intermolecular hydrogen bonding—primarily between the C4-hydroxyl group (or its tautomeric ketone) and the pyrimidine nitrogens—renders the compound practically insoluble in aqueous gastrointestinal fluids[3].

To overcome these biopharmaceutical limitations, this protocol details three field-proven formulation architectures: Polymeric Amorphous Solid Dispersions (ASDs), Cyclodextrin Inclusion Complexes, and Solid Lipid Nanoparticles (SLNs). Each methodology is designed as a self-validating system to disrupt the crystal lattice or shield the hydrophobic domains, thereby maximizing apparent solubility and bioavailability.

Formulation Strategy 1: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

Mechanistic Rationale

Crystalline pyrazolo[3,4-d]pyrimidines require significant thermodynamic energy to break their crystalline lattice during dissolution. Hot-Melt Extrusion (HME) inputs thermal and mechanical shear to melt the Active Pharmaceutical Ingredient (API) alongside an amphiphilic polymer, such as Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer). The polymer forms hydrogen bonds with the pyrimidine nitrogens, kinetically trapping the API in a high-energy amorphous state and preventing nucleation during storage [4]. Upon ingestion, this creates a "spring and parachute" supersaturation effect in the GI tract.

ASD_Workflow API Crystalline API (Pyrazolo[3,4-d]pyrimidine) HME Hot-Melt Extrusion (Thermal/Mechanical Energy) API->HME Polymer Amphiphilic Polymer (e.g., Soluplus) Polymer->HME ASD Amorphous Solid Dispersion (Kinetically Trapped) HME->ASD Lattice Disruption Dissolution Supersaturated Solution (Spring & Parachute) ASD->Dissolution GI Fluid Exposure

Fig 1. Mechanistic workflow of Amorphous Solid Dispersion (ASD) generation and GI dissolution.

Step-by-Step Protocol
  • Pre-blending: Accurately weigh 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and Soluplus® in a 1:3 (w/w) ratio. Blend in a V-blender for 15 minutes to ensure a homogenous physical mixture.

  • Extrusion: Feed the mixture into a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones from 100°C up to 160°C (adjusted to slightly below the API's melting point to leverage the polymer's solubilization capacity under shear). Maintain a screw speed of 100 rpm.

  • Quench Cooling: Extrude the clear, homogenous melt onto a chill roll or air-cooling conveyor to rapidly quench the system, locking the API in the amorphous phase.

  • Milling: Mill the cooled extrudate using a cryogenic impact mill to a target particle size of <150 µm.

  • Self-Validation Check: Analyze the milled powder via Differential Scanning Calorimetry (DSC). The complete absence of the API's characteristic melting endotherm confirms successful amorphization.

Formulation Strategy 2: HP-β-Cyclodextrin Inclusion Complexation

Mechanistic Rationale

The 2-phenoxyethyl moiety and the planar core are highly lipophilic. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity (approx. 6.0–6.5 Å in diameter) and a hydrophilic exterior. The phenoxyethyl tail and parts of the pyrazolopyrimidine core spontaneously partition into this cavity to minimize contact with water, driven by the displacement of enthalpy-rich water molecules. This non-covalent shielding has been shown to enhance the aqueous solubility of pyrazolo[3,4-d]pyrimidines by 100- to 1000-fold [1].

Cyclodextrin_Inclusion Drug Hydrophobic Drug (Phenoxyethyl Moiety) Complexation Phase Equilibration (A_L Kinetics) Drug->Complexation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complexation Complex 1:1 Inclusion Complex (Thermodynamically Stable) Complexation->Complex Non-Covalent Shielding

Fig 2. Thermodynamic pathway of HP-β-CD inclusion complexation for hydrophobic shielding.

Step-by-Step Protocol
  • Phase Solubility Profiling: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM. Add an excess amount of the API to each vial. Seal and agitate at 25°C for 72 hours to reach thermodynamic equilibrium.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Quantify the dissolved API via HPLC-UV. Plotting API concentration vs. HP-β-CD concentration should yield an AL​ -type linear phase solubility diagram, indicating a 1:1 stoichiometric complex.

  • Complex Isolation: Dissolve equimolar amounts of API and HP-β-CD in a co-solvent system (e.g., Water/Methanol 50:50 v/v). Stir for 24 hours.

  • Lyophilization: Evaporate the organic solvent under reduced pressure, freeze the remaining aqueous solution at -80°C, and lyophilize for 48 hours to obtain a free-flowing powder.

  • Self-Validation Check: Conduct 1 H-NMR analysis in D 2​ O. Upfield chemical shifts of the internal cavity protons (H-3 and H-5) of HP-β-CD confirm the insertion of the phenoxy ring into the cyclodextrin cavity.

Formulation Strategy 3: Solid Lipid Nanoparticles (SLNs)

Mechanistic Rationale

To bypass hepatic first-pass metabolism and enhance lymphatic uptake, the API can be encapsulated within a solid lipid matrix. Formulations utilizing lipids like Gelucire 44/14, stabilized by surfactants (e.g., Labrasol and Tween 80), create a lipophilic environment that solubilizes the pyrazolo[3,4-d]pyrimidine core while maintaining a solid state at body temperature, allowing for sustained release [5].

Step-by-Step Protocol
  • Lipid Phase Preparation: Melt 200 mg of Gelucire 44/14 at 60°C (approx. 10°C above its melting point). Dissolve 50 mg of the API and 50 mg of Labrasol into the molten lipid.

  • Aqueous Phase Preparation: Dissolve 100 mg of Tween 80 in 10 mL of ultra-pure water and heat to 60°C.

  • Emulsification: Add the hot aqueous phase dropwise to the lipid phase under continuous high-shear homogenization at 3000 rpm for 6 hours to form a pre-emulsion.

  • Nano-sizing & Solidification: Subject the pre-emulsion to probe sonication (amplitude 40%) for 2 hours. Rapidly cool the dispersion in an ice bath (4°C) to solidify the lipid droplets into SLNs.

  • Self-Validation Check: Measure the formulation using Dynamic Light Scattering (DLS). A successful SLN formulation must exhibit a Z-average particle size of <150 nm, a Polydispersity Index (PDI) < 0.3, and a Zeta Potential of > |-30| mV to ensure colloidal stability.

Quantitative Formulation Comparison

The following table summarizes the expected performance metrics of the three formulation architectures based on historical data for pyrazolo[3,4-d]pyrimidine derivatives.

Formulation TypeKey ExcipientsPrimary Solubilization MechanismExpected Solubility EnhancementPhysical StabilityIn Vivo Absorption Route
Amorphous Solid Dispersion (ASD) Soluplus®, HPMCASCrystal lattice disruption; Spring & Parachute effect15x – 30xHigh (Tg dependent; >12 months at 25°C/60%RH)Portal Vein (GI Tract)
Cyclodextrin Complexation HP-β-CDHydrophobic shielding; 1:1 thermodynamic inclusion100x – 1000xVery High (Thermodynamically stable)Portal Vein (GI Tract)
Solid Lipid Nanoparticles (SLN) Gelucire 44/14, Labrasol, Tween 80Lipid matrix encapsulation; Surfactant stabilization40x – 60xModerate (Requires optimized Zeta Potential)Lymphatic Transport (Chylomicron association)

References

  • Dreassi, E., et al. "2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors." European Journal of Medicinal Chemistry, 2010.[Link]

  • Radi, M., et al. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." ACS Medicinal Chemistry Letters, 2013.[Link]

  • Casalini, F., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters, 2018.[Link]

  • Wlodarski, K., et al. "Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus®." Pharmaceutics, 2024.[Link]

  • Kumar, A., et al. "Design and characterization of solid lipid nanoparticles of Ibrutinib." GSC Biological and Pharmaceutical Sciences, 2025.[Link]

Application

Application Note: Advanced Purification Protocols for Synthesized 1-(2-Phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Chemical Context & Physicochemical Profiling The pyrazolo[3,4-d]pyrimidine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Chemical Context & Physicochemical Profiling

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry. As a direct bioisostere of adenine, it is a foundational core for designing potent 1[1].

The synthesis of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the direct alkylation of the 1H-pyrazolo[3,4-d]pyrimidin-4-ol core with 2-phenoxyethyl bromide or chloride. However, this route presents a profound purification challenge: regioselectivity .

Alkylation can occur at the N1 or N2 positions of the pyrazole ring, or at the oxygen of the C4-hydroxyl group due to lactam-lactim tautomerism. The thermodynamic and kinetic distribution of these isomers is heavily dictated by the solvent and base used during synthesis. For instance,2[2].

Because the N1 and N2 regioisomers possess identical molecular weights and highly similar polarities, standard isolation techniques often fail. This guide details a causality-driven, three-tier purification strategy to isolate the target N1-isomer with >99% purity.

G SM 1H-pyrazolo[3,4-d] pyrimidin-4-ol N1 N1-Alkylated (Target) SM->N1 DMSO / K2CO3 (SIP Pathway) N2 N2-Alkylated (Regioisomer) SM->N2 THF / NaH (CIP Pathway) OAlk O-Alkylated (Tautomeric Byproduct) SM->OAlk Hard Electrophiles RX 2-Phenoxyethyl Halide RX->N1 RX->N2 RX->OAlk

Figure 1: Reaction pathways illustrating N1/N2 regioselectivity and O-alkylation byproducts.

Quantitative Data Summary

Selecting the appropriate purification method depends on the scale of the reaction and the required purity threshold for downstream biological assays. The table below summarizes the performance metrics of the three validated protocols.

Purification MethodOptimal ScaleTarget Isomer ResolutionFinal Purity ExpectedYield RecoveryPrimary Mechanism of Separation
Normal-Phase Flash 1 g – 50 gPoor to Moderate85 – 90%75 – 85%Polarity / Silica Adsorption
Preparative RP-HPLC 10 mg – 5 gExcellent (Baseline)> 99.5%60 – 70%Hydrophobicity / C18 Partitioning
Recrystallization > 5 gGood> 98.0%50 – 80%Crystal Lattice Packing / Solubility

End-to-End Purification Workflow

Workflow Crude Crude Reaction Mixture (Target + Isomers + Salts) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Flash Normal-Phase Flash (DCM:MeOH Gradient) LLE->Flash HPLC Prep-HPLC Resolution (C18, H2O:ACN + 0.1% TFA) Flash->HPLC Cryst Recrystallization (EtOH/H2O Polish) HPLC->Cryst Pure Pure N1-Isomer (>99.5% HPLC) Cryst->Pure

Figure 2: End-to-end purification workflow for isolating the N1-alkylated target compound.

Detailed Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Crude Cleanup)

Purpose: To remove unreacted starting materials, inorganic salts, and highly non-polar O-alkylated byproducts. Causality: The pyrazolo[3,4-d]pyrimidin-4-ol core is highly polar and prone to hydrogen bonding with silica silanols, causing severe peak tailing in standard Hexane/Ethyl Acetate systems. Utilizing a Dichloromethane (DCM) / Methanol (MeOH) gradient ensures proper solvation, while the addition of a trace basic modifier prevents the acidic tautomeric proton from interacting with the stationary phase.

Step-by-Step Procedure:

  • Sample Loading: Dry-load the crude mixture onto Celite (1:3 ratio of crude to Celite) to prevent the polar core from crashing out at the top of the column.

  • Column Equilibration: Equilibrate a high-performance silica column (e.g., 20 µm spherical silica) with 100% DCM containing 0.1% Triethylamine (TEA).

  • Gradient Elution:

    • 0–5 column volumes (CV): 100% DCM.

    • 5–15 CV: Linear gradient from 0% to 5% MeOH in DCM.

    • 15–20 CV: Isocratic hold at 5% MeOH.

  • Fraction Collection: The N2-isomer typically elutes slightly earlier than the N1-isomer due to a lower net dipole moment, though overlap is common. Collect all UV-active fractions (254 nm).

Self-Validating System (QC Check): Perform TLC (DCM:MeOH 9:1). If the Rf difference between the N1 and N2 spots is <0.05, do not attempt further normal-phase purification. Pool the enriched fractions and proceed directly to Protocol B.

Protocol B: Preparative Reversed-Phase HPLC (Regioisomer Resolution)

Purpose: The gold standard for achieving >99.5% purity by resolving the N1 and N2 regioisomers. Causality: While normal-phase struggles with the identical polarities of the isomers, reversed-phase C18 columns exploit their distinct spatial hydrophobicity profiles. Furthermore, the 3[3]. Because the C4-OH undergoes lactam-lactim tautomerism (pKa ~8.5), running the HPLC without an acid modifier results in mixed ionization states and severe streaking. TFA forces the molecule into a single, neutral/protonated state, sharpening the peaks and maximizing resolution.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the enriched crude from Protocol A in HPLC-grade DMSO (max concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Use a preparative C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Method Execution: Run a shallow gradient from 20% B to 60% B over 25 minutes at a flow rate of 15 mL/min.

  • Isolation: The N2-isomer will elute first, followed by the target N1-isomer (typical retention time delta is 1.5–2.5 minutes).

Self-Validating System (QC Check): Analyze the collected fractions via analytical UPLC-MS. The system is validated when baseline resolution (Rs > 1.5) is observed between the two isomer peaks, and both peaks yield the correct [M+H]+ mass (m/z = 273.1). Pool only the pure N1 fractions and lyophilize.

Protocol C: Selective Recrystallization (Scalable Polish)

Purpose: To scale up purification (>5 g) where Prep-HPLC becomes a throughput bottleneck. Causality: Recrystallization exploits the differential crystal lattice packing of the regioisomers. The linear extension of the 2-phenoxyethyl group at the N1 position allows for tighter, more thermodynamically stable molecular packing compared to the sterically hindered N2-isomer. A protic solvent system (Ethanol/Water) is chosen to engage the C4-OH/NH hydrogen bond donors, selectively crashing out the N1-isomer while keeping the N2-isomer solvated.

Step-by-Step Procedure:

  • Dissolution: Suspend the solid mixture in minimal boiling absolute Ethanol (approx. 5-8 mL/g).

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of Ethanol until the solution is perfectly clear again.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight to maximize yield.

  • Filtration: Filter the resulting white crystalline solid under vacuum and wash with ice-cold 20% Ethanol/Water.

Self-Validating System (QC Check): Obtain a 1H-NMR spectrum in DMSO-d6. The system is validated by examining the methylene protons of the 2-phenoxyethyl group. The N1-CH2 protons appear as a distinct triplet that is chemically shifted relative to the N2-CH2 protons. The complete absence of the secondary triplet confirms successful regioisomer purging.

Sources

Method

Application Note: Preparation and Handling of 1-(2-Phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Stock Solutions for Bioassays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro biochemical assays, cell-based phenotypic screening, and pharmacokinetic profiling. Executive Summary & Chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro biochemical assays, cell-based phenotypic screening, and pharmacokinetic profiling.

Executive Summary & Chemical Profile

The compound 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5; MW: 256.26 g/mol ) belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles. This structural core is a privileged scaffold in medicinal chemistry, acting as a bioisostere of adenine. It is extensively utilized in the development of ATP-competitive kinase inhibitors targeting oncogenic pathways (e.g., Src, EGFR, BTK, and CDK2)[1].

While highly potent, a fundamental physicochemical challenge of the pyrazolo[3,4-d]pyrimidine scaffold is its high lipophilicity and planar aromaticity, which result in suboptimal aqueous solubility[2]. Improper handling during stock solution preparation frequently leads to micro-precipitation, inaccurate dosing, and irreproducible IC₅₀ values. This protocol establishes a rigorously validated, self-correcting methodology for formulating and diluting stock solutions using dimethyl sulfoxide (DMSO) to ensure absolute assay integrity.

Materials and Reagents

  • Analyte: 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Solid powder, ≥98% purity).

  • Solvent: Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≥99.9% purity). Note: Must be stored over molecular sieves or in sealed ampoules.

  • Consumables: Low-bind polypropylene microcentrifuge tubes (to prevent non-specific surface adsorption).

  • Equipment: Analytical balance (0.01 mg readability), bath sonicator, vortex mixer, Argon or Nitrogen gas source.

Workflow Diagram

G A 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Solid Powder) B Dissolution in Anhydrous DMSO (Master Stock: 10 mM or 50 mM) A->B Add Anhydrous Solvent C Aliquoting into Low-Bind Tubes (Purge with Argon/N2) B->C Prevent Freeze-Thaw D Cryopreservation (Store at -20°C or -80°C) C->D Long-term Storage E Thawing at Room Temp (Vortex & Sonicate if needed) D->E Assay Preparation F Serial Dilution in 100% DMSO (Intermediate Stocks) E->F Avoid Aqueous Shock G Final Dilution in Aqueous Assay Media (Final DMSO ≤ 0.5%) F->G 1:200 to 1:1000 Dilution

Workflow for the preparation and aqueous dilution of pyrazolo[3,4-d]pyrimidine stock solutions.

Quantitative Reconstitution Data

To standardize bioassay dosing, master stocks are typically prepared at 10 mM or 50 mM . The following table provides the exact volume of anhydrous DMSO required to achieve these concentrations based on the starting mass of the compound (MW: 256.26 g/mol ).

Mass of Compound (mg)Volume of DMSO for 10 mM Stock (µL)Volume of DMSO for 50 mM Stock (µL)
1.0 mg 390.2 µL78.0 µL
5.0 mg 1951.1 µL390.2 µL
10.0 mg 3902.3 µL780.5 µL

Table 1: Reconstitution volumes for 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Step-by-Step Methodology

Phase I: Master Stock Preparation
  • Equilibration: Allow the vial of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric condensation on the powder, introducing water that drastically reduces the compound's solubility in DMSO.

  • Weighing: Weigh the desired mass into a low-bind microcentrifuge tube using an analytical balance.

  • Dissolution: Add the calculated volume of anhydrous DMSO (refer to Table 1).

  • Homogenization: Vortex for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

Phase II: Aliquoting and Cryopreservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–20 µL) in low-bind tubes.

  • Inert Atmosphere Purging: Gently blow a stream of Argon or Nitrogen gas over the open tubes before capping. Causality: DMSO is highly hygroscopic. Purging displaces oxygen and atmospheric moisture, preventing oxidative degradation and water-induced precipitation during storage.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (<1 month).

Phase III: Working Solution Preparation (The "Step-Down" Method)
  • Thawing: Thaw a single aliquot at room temperature. Vortex immediately to resolubilize any transient concentration gradients formed during the thaw.

  • Intermediate Dilution: Perform all serial dilutions to your desired concentration curve in 100% DMSO first.

  • Aqueous Transfer: Transfer the intermediate DMSO stocks into the final aqueous assay buffer or cell culture media at a dilution factor of at least 1:200 (yielding ≤0.5% final DMSO). Add the DMSO solution dropwise while vigorously vortexing the aqueous media.

Critical Mechanistic Insights (E-E-A-T)

The "Aqueous Shock" Phenomenon

A common error in bioassays is diluting a high-concentration DMSO master stock (e.g., 10 mM) directly into an aqueous buffer to reach a final concentration (e.g., 10 µM). This creates localized micro-environments where the aqueous concentration exceeds the compound's absolute solubility limit before diffusion can occur, triggering irreversible nucleation and precipitation (solvent shock). Always perform serial dilutions in 100% DMSO prior to the final aqueous transfer. If apparent solubility remains an issue, advanced formulation strategies using miniaturized polymer-drug matrices (e.g., Pluronics) can be employed to stabilize the pyrazolo[3,4-d]pyrimidine core in water[2].

Managing DMSO Cytotoxicity and Artifacts

DMSO is not biologically inert. Concentrations above 0.5% (v/v) have been shown to induce significant cytotoxicity, alter cellular transcriptomes, and act as a potent scavenger of reactive oxygen species (ROS)[3][4]. In ROS-dependent assays or sensitive primary cell cultures, DMSO must be strictly capped at 0.1% (v/v) .

The Self-Validating Control System

To ensure the integrity of your protocol, every experiment must include a Vehicle Control that exactly matches the final DMSO concentration of the highest compound dose. Furthermore, validate the absence of micro-precipitates in your final aqueous media by centrifuging a mock sample at 10,000 × g for 5 minutes; the presence of a visible pellet indicates that the compound has crashed out of solution, and the DMSO intermediate dilution step must be optimized.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays National Center for Biotechnology Information (PMC)[Link][2]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors National Center for Biotechnology Information (PMC)[Link][1]

  • Considerations regarding use of solvents in in vitro cell based assays National Center for Biotechnology Information (PMC)[Link][3]

  • A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO National Center for Biotechnology Information (PMC)[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Welcome to the Synthesis Support Portal. This diagnostic guide is designed for medicinal chemists and process scientists struggling with low yields and poor regioselectivity during the synthesis of 1-(2-phenoxyethyl)-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. This diagnostic guide is designed for medicinal chemists and process scientists struggling with low yields and poor regioselectivity during the synthesis of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (an N1-alkylated derivative of allopurinol).

Below, we analyze the mechanistic failures of direct alkylation, provide a thermodynamically sound alternative pathway, and outline self-validating protocols to ensure >80% target yield.

Mechanistic Pathway Analysis

The fundamental challenge in synthesizing 1-alkylated pyrazolo[3,4-d]pyrimidin-4-ols lies in the tautomeric nature of the starting material. Direct alkylation of allopurinol creates an ambident nucleophile, forcing a kinetic vs. thermodynamic competition between the N1 and N2 positions[1]. To bypass this, a de novo ring-building strategy is required[2].

SynthesisWorkflow StartA Allopurinol (Starting Material) ReagentA 2-Phenoxyethyl bromide + Base (K2CO3/DMF) StartA->ReagentA Mix Mixture of N1 & N2 Isomers (Low Target Yield: 30-40%) ReagentA->Mix Direct Alkylation (Poor Regioselectivity) Target 1-(2-Phenoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol (High Target Yield: >80%) Mix->Target Difficult Purification StartB 2-Phenoxyethylhydrazine + Ethoxymethylenemalononitrile Intermediate 5-Amino-1-(2-phenoxyethyl)- 1H-pyrazole-4-carbonitrile StartB->Intermediate Step 1: Condensation (100% N1 Regioselective) ReagentB Formamide / HCOOH (Cyclization) Intermediate->ReagentB ReagentB->Target Step 2: Pyrimidine Ring Formation

Synthesis workflows: Direct alkylation vs. highly regioselective de novo synthesis.

Troubleshooting & Causality FAQs

Q: Why does reacting allopurinol with 2-phenoxyethyl bromide and K2​CO3​ in DMF yield a complex mixture instead of my pure N1-target? A: This is a classic regioselectivity failure caused by the tautomerism of the pyrazolo[3,4-d]pyrimidine core. When allopurinol is deprotonated by a base like K2​CO3​ , the resulting anion is delocalized across the N1 and N2 atoms of the pyrazole ring, and occasionally the N5 or oxygen atom of the pyrimidine ring[3]. While N1 alkylation is generally the thermodynamic product, N2 alkylation is often kinetically favored due to lower steric hindrance. This ambident nucleophilicity guarantees a mixed yield (typically ~40% N1 and ~40% N2), forcing you into tedious chromatographic separations that drastically lower your isolated yield[4].

Q: Can I force the direct alkylation to favor the N1 position by changing the base or solvent? A: You can shift the ratio, but you cannot achieve absolute selectivity. Switching to a bulkier base (e.g., Cs2​CO3​ ) or using Mitsunobu conditions (2-phenoxyethanol, PPh3​ , DIAD) can slightly favor the N1 position by exploiting the steric bulk of the reagents. However, because the energy difference between the N1 and N2 transition states is minimal, you will still encounter 15-20% of the N2 isomer, compromising the self-validating integrity of your workflow.

Q: What is the definitive solution to achieve >80% yield of the pure N1 isomer? A: Abandon direct alkylation and utilize a de novo synthesis approach starting from the pyrazole ring[2]. By reacting 2-phenoxyethylhydrazine with ethoxymethylenemalononitrile, the hydrazine's substituted nitrogen is structurally forced to become the N1 position of the resulting pyrazole ring. This eliminates the N1/N2 ambiguity entirely. The subsequent cyclization of the pyrimidine ring locks the structure into the desired 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Quantitative Route Comparison

To justify the switch in synthetic strategy, review the empirical data comparing the two methodologies.

ParameterRoute A: Direct AlkylationRoute B: De Novo Synthesis
Overall Isolated Yield 30% – 45%80% – 85%
Regioselectivity (N1:N2) ~ 1.2 : 1.0 (Method dependent)100 : 0 (Structurally locked)
Primary Impurities N2-alkylated isomer, O-alkylated isomerUnreacted starting materials (Trace)
Purification Required Preparative HPLC / Flash ChromatographySimple recrystallization
Scalability Poor (Chromatography bottleneck)Excellent (Precipitation-based)

Self-Validating Experimental Protocol (De Novo Route)

This protocol relies on structural pre-organization rather than kinetic control, ensuring that the desired regiochemistry is an unavoidable consequence of the reaction mechanism.

Phase 1: Synthesis of 5-Amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carbonitrile

Causality Check: The primary amine of the hydrazine attacks the highly electrophilic ethoxymethylene carbon, followed by intramolecular cyclization by the secondary (substituted) nitrogen onto the nitrile. This sequence guarantees 100% N1-substitution.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-phenoxyethylhydrazine and 1.05 equivalents of ethoxymethylenemalononitrile in absolute ethanol (0.5 M concentration).

  • Condensation: Heat the mixture to reflux (approx. 78°C) under an inert nitrogen atmosphere for 3 to 4 hours.

  • Monitoring: Track the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the highly UV-active ethoxymethylenemalononitrile spot indicates completion.

  • Isolation: Cool the reaction mixture to 0°C. The intermediate pyrazole will precipitate as a solid. Filter, wash with cold ethanol, and dry under a vacuum. Yield expectation: >90%.

Phase 2: Cyclization to 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Causality Check: Formamide acts as both the solvent and the carbon/nitrogen source (C2 and N3 of the pyrimidine ring) to close the pyrimidin-4-ol system[5].

  • Reagent Preparation: Suspend the intermediate from Phase 1 (1.0 eq) in an excess of formamide (approx. 10 mL per gram of intermediate).

  • Cyclization: Heat the suspension to 180°C – 190°C for 6 to 8 hours. The solid will gradually dissolve as the pyrimidine ring forms.

  • Quenching & Precipitation: Allow the mixture to cool to 80°C, then slowly pour it into vigorously stirred ice water. The sudden shift in dielectric constant forces the highly non-polar target compound to precipitate.

  • Final Purification: Filter the crude solid and recrystallize from a mixture of DMF/Water or hot Ethanol.

  • Validation: Confirm the structure via 1H -NMR. The absence of an N2-alkylated peak (which typically shifts the adjacent pyrazole C3-proton downfield compared to the N1-isomer) validates the absolute regioselectivity of the protocol.

References

  • Dosing practices, pharmacokinetics, and effectiveness of allopurinol Source: National Institutes of Health (PMC) URL:[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors Source: ACS Chemical Reviews URL:[Link]

  • Screening for Small Molecule Modulators of Trypanosoma brucei Hsp70 Chaperone Activity (Alkylation of allopurinol) Source: National Institutes of Health (PMC) URL:[Link]

  • Alkylation of allopurinol and inosine with dimethylformamide dimethylacetal or diethylacetal Source: ResearchGate (Chemistry of Heterocyclic Compounds) URL:[Link]

  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 1-(2-phenoxyethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5).

While this pyrazolo[3,4-d]pyrimidine derivative is generally stable at room temperature[1], its unique structural features—specifically the tautomeric equilibrium of the pyrazolo-pyrimidine core and the susceptibility of the N1-phenoxyethyl side chain—demand rigorous environmental controls during long-term storage and assay preparation.

Part 1: Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the causality behind the compound's instability under suboptimal conditions. The molecule features a pyrazolo[3,4-d]pyrimidine core, which is an isomer of purine and shares structural similarities with allopurinol[2].

  • Tautomerism and Polymorphic Shifts: The 4-hydroxyl group exists in a tautomeric equilibrium with the 4-one form (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)[2]. Exposure to ambient moisture catalyzes this shift, leading to changes in crystal lattice energy, which manifests as powder caking and drastically reduced solubility in standard screening solvents like DMSO.

  • Oxidative Vulnerability: The electron-rich pyrazolo[3,4-d]pyrimidine core is susceptible to auto-oxidation and photo-oxidation. Studies on analogous pyrazolo-pyrimidines demonstrate that oxidative pathways often lead to N-dealkylation or core oxidation when exposed to UV light and atmospheric oxygen[3][4].

  • Ether Cleavage: The 2-phenoxyethyl side chain contains an ether linkage that, while generally stable, can undergo acid-catalyzed cleavage if stored in unwashed, low-quality glass vials that leach trace silanol/acidic protons over time.

DegradationPathways A 1-(2-phenoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol B 4-One Tautomer (Caking, Low Solubility) A->B Trace Moisture / Heat C Oxidative Degradation (N-dealkylation / Core Oxidation) A->C UV Light / Oxygen D Ether Cleavage (Phenol + Core Alcohol) A->D Trace Acid / H2O

Fig 1: Primary degradation and structural shift pathways of the target compound.

Part 2: Troubleshooting Guides & FAQs

Q1: My powder batch developed a slight yellow tint after 6 months of benchtop storage. Is it degraded, and what caused this? A: Yes, a color shift to yellow indicates photo-oxidative degradation. The pyrazolo[3,4-d]pyrimidine core absorbs UV light, which can generate reactive oxygen species (ROS) that oxidize the heterocyclic core or initiate N-dealkylation of the phenoxyethyl group[4]. Actionable Fix: Always store the compound in amber glass vials. If the compound has yellowed, do not use it for sensitive in vitro kinase assays, as the oxidative byproducts may act as pan-assay interference compounds (PAINS).

Q2: The compound used to dissolve readily in DMSO at 10 mM, but now it forms a cloudy suspension. Why? A: This is a classic symptom of a moisture-induced tautomeric shift. The compound has likely absorbed atmospheric water, catalyzing a shift from the kinetically favored 4-ol form to the thermodynamically stable 4-one tautomer (similar to the behavior of allopurinol[2]). The 4-one form establishes strong intermolecular hydrogen bonds (N-H···O), increasing the crystal lattice energy and drastically lowering DMSO solubility. Actionable Fix: Store the lyophilized powder in a desiccator with Drierite. To salvage the current batch, you may need to gently heat the DMSO solution to 40°C and sonicate, though re-purification is recommended for quantitative assays.

Q3: We detected free phenol in our LC-MS analysis of a 12-month-old DMSO stock. How did the side chain cleave? A: DMSO is highly hygroscopic. Over time, water absorbed into the DMSO can undergo hydrolysis reactions catalyzed by trace acidic impurities (either from the DMSO degradation into dimethyl sulfide and acidic byproducts, or leaching from the vial). This cleaves the 2-phenoxyethyl ether linkage. Actionable Fix: Never store DMSO stock solutions for more than 1–3 months. For long-term storage, keep the compound as a dry powder at -20°C under an argon atmosphere.

Part 3: Quantitative Degradation Profiling

The following table summarizes the quantitative thresholds and analytical markers for the degradation pathways discussed above.

Degradation PathwayEnvironmental TriggerPrimary Analytical Marker (LC-MS/UV)Preventive Storage Condition
Tautomeric Shift Relative Humidity > 40%Shift in UV λmax​ (~9-23 nm shift)[2]Desiccator, tightly sealed vial
Photo-oxidation Ambient UV/Vis Light+16 Da (Core oxidation) or N-dealkylation[4]Amber vials, dark storage
Ether Cleavage Trace Acid + MoistureDetection of free phenol (m/z 93 [M-H]-)Acid-free, silanized glass vials
DMSO Stock Decay Freeze-Thaw CyclesMultiple degradation peaks > 2% Total AreaAliquot stocks, store at -80°C

Part 4: Self-Validating Experimental Protocols

To ensure the integrity of your compound before critical experiments, implement the following stability-indicating workflows. These protocols are designed to be self-validating; they include built-in system suitability checks to prevent false positives.

Protocol 1: Stability-Indicating LC-MS/UV Assay

Purpose: To detect oxidative degradation and ether cleavage prior to high-throughput screening.

  • System Suitability Preparation: Prepare a fresh 1 mM stock of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in anhydrous, LC-MS grade acetonitrile.

  • Control Generation (Self-Validation): Expose a 100 µL aliquot of the stock to 1% H2​O2​ for 1 hour at room temperature. This forced-degradation control ensures your LC gradient can resolve the oxidized API from the intact API.

  • Sample Preparation: Dissolve 1 mg of your stored powder in 1 mL of acetonitrile. Do not use DMSO for the analytical sample, as it causes ion suppression in the MS.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection & Causality Analysis: Monitor UV at 254 nm and 280 nm. The intact pyrazolo[3,4-d]pyrimidine core has a distinct UV signature[5]. Look for early-eluting peaks in the MS trace corresponding to m/z 93 (phenol cleavage) or[M+16] (oxidation). If purity is < 98%, discard the batch.

Protocol 2: Moisture Content & Tautomer Recovery

Purpose: To reverse moisture-induced caking and verify tautomeric integrity.

  • Moisture Assessment: Perform a Karl Fischer (KF) titration on 50 mg of the stored powder. If moisture content exceeds 0.5% w/w, the compound is at high risk for tautomeric shifting and caking.

  • Desiccation Recovery: Transfer the powder to a vacuum oven. Dry at 40°C under high vacuum (< 10 mbar) for 24 hours in the presence of phosphorus pentoxide ( P2​O5​ ). Scientific Causality: The gentle heat and extreme vacuum drive off intercalated water molecules without providing enough thermal energy to degrade the compound.

  • Verification: Re-test solubility in anhydrous DMSO. The compound should immediately dissolve to yield a clear, colorless solution at 10 mM.

AnalyticalWorkflow S1 Stored Sample Aliquot S2 Karl Fischer Titration S1->S2 Moisture S3 LC-MS/UV Analysis S1->S3 Purity S4 Solubility Check (Anhydrous DMSO) S1->S4 Tautomer State S5 Release for Assay S2->S5 < 0.5% S6 Reject / Re-purify S2->S6 > 0.5% S3->S5 > 98% S3->S6 < 98% S4->S5 Clear S4->S6 Cloudy

Fig 2: Quality control workflow for validating compound integrity prior to use.

References

  • Johns, D. G., Spector, T., & Robins, R. K. "Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase." Biochemical Pharmacology, 1969. Available at:[Link]

  • Imperial College London. "Tautomerism in the Allopurinol Series." IC.ac.uk. Available at:[Link]

  • Radi, M., et al. "CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction." Drug Metabolism and Pharmacokinetics, 2014. Available at: [Link]

  • El Hafi, M., et al. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Molecules, 2024. Available at:[Link]

Sources

Troubleshooting

troubleshooting false positives in 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol binding assays

Welcome to the Assay Validation & Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you systematically troubleshoot and eliminate false positives when working with 1-(2-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Validation & Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you systematically troubleshoot and eliminate false positives when working with 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in biochemical and biophysical binding assays.

System Overview: The Pyrazolo[3,4-d]pyrimidine Liability

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in drug discovery because it acts as a highly effective bioisostere of the adenine ring of ATP[1][2]. Consequently, compounds containing this core are frequently investigated as kinase inhibitors (e.g., targeting Src, BTK)[3][4].

However, 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol presents a unique set of physicochemical liabilities. The flat, aromatic heterocyclic core combined with the highly lipophilic 1-(2-phenoxyethyl) substitution drastically reduces aqueous solubility. Furthermore, the 4-ol group can tautomerize to a 4-one, participating in complex hydrogen-bonding networks. In high-throughput screening (HTS) environments, these features frequently trigger Assay Interference Compound (AIC) behavior, most notably colloidal aggregation and spectroscopic quenching[5][6].

Below is our diagnostic triage workflow to help you identify the root cause of anomalous assay signals.

Triage A Primary Hit: 1-(2-phenoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol B Add 0.01% Triton X-100 (Aggregation Test) A->B C Does IC50 Shift >10-fold? B->C D Colloidal Aggregator (False Positive) C->D Yes E Proceed to Orthogonal Assay (SPR/ITC) C->E No F SPR Binding Kinetics E->F G Is 1:1 Binding Observed? F->G H Validated Binder G->H Yes I Non-Specific/PAINS (False Positive) G->I No

Workflow for triaging false positives in pyrazolo[3,4-d]pyrimidine binding assays.

Troubleshooting Guides (Q&A)

Issue 1: The compound shows potent inhibition in my primary biochemical assay, but the Hill slope is abnormally steep (>2.0).

Causality & Mechanism: A steep Hill slope is a classic hallmark of non-stoichiometric binding, most commonly caused by colloidal aggregation [7]. In aqueous buffers, the lipophilic 2-phenoxyethyl tail forces the molecules to self-associate to minimize contact with water, forming amorphous colloidal particles (typically 100–1000 nm in diameter). These colloids non-specifically adsorb and sequester the target protein, leading to apparent, but entirely artificial, target inhibition[5].

Self-Validating Protocol: Detergent-Rescue Aggregation Assay To validate whether the inhibition is real or an aggregation artifact, you must disrupt the colloids using a non-ionic detergent.

  • Prepare Buffers: Prepare Assay Buffer A (standard buffer, no detergent) and Assay Buffer B (standard buffer + 0.01% v/v Triton X-100).

  • Control Setup: Select a known, well-behaved 1:1 competitive inhibitor for your target (e.g., Staurosporine for kinases) as an internal control.

  • Dose-Response: Run a 10-point dose-response curve for both 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and the control in both Buffer A and Buffer B.

  • Data Interpretation:

    • Validation check: The control inhibitor MUST show an identical IC50 in both buffers. If it shifts, your detergent is interfering with the assay biology.

    • Result: If the IC50 of your pyrazolo-pyrimidine shifts by >10-fold (loses potency) in Buffer B, it is a colloidal aggregator and a false positive[6].

Issue 2: My TR-FRET assay shows a dose-dependent decrease in signal, but orthogonal SPR shows no binding.

Causality & Mechanism: This is a technology-related interference mechanism[6]. The extended conjugated pi-system of the pyrazolo[3,4-d]pyrimidine core can act as an optical sink. If the compound's absorbance spectrum overlaps with the emission spectrum of the TR-FRET donor (e.g., Europium) or the excitation of the acceptor, it will quench the fluorescence via the Inner Filter Effect (IFE), mimicking a displacement or inhibition event[8].

Self-Validating Protocol: Spectroscopic Deconvolution

  • Absorbance Scan: Measure the UV-Vis absorbance spectrum of the compound from 250 nm to 700 nm at your maximum assay concentration (e.g., 50 µM).

  • Fluorophore Only Control: Run the TR-FRET assay using only the fluorophore-labeled reagents (without the target protein) and titrate the compound.

  • Data Interpretation: A decrease in fluorescence in the absence of the target protein definitively proves the compound is an optical quencher, validating the SPR null-result.

Issue 3: In Surface Plasmon Resonance (SPR), the compound shows a massive response unit (RU) signal that does not reach steady-state.

Causality & Mechanism: This indicates non-specific binding (NSB) to the sensor chip matrix. The lipophilic phenoxyethyl group readily partitions into the hydrophobic pockets of standard carboxymethyl dextran (CM5) matrices.

Self-Validating Protocol: SPR Matrix Optimization

  • Buffer Modification: Add 2-5% DMSO to the running buffer to increase compound solubility, and supplement with 0.1 mg/mL BSA to act as a hydrophobic sink for non-specific interactions.

  • Chip Alternative: Switch from a dextran-based chip (CM5) to a PEGylated or planar aliphatic self-assembled monolayer (SAM) chip, which resists lipophilic partitioning.

  • Validation: A true 1:1 binder will maintain its kinetic profile (Ka, Kd) across different chip surfaces, whereas NSB will drastically alter or disappear.

Quantitative Interference Metrics

To aid in rapid triage, compare your experimental data against these established thresholds for pyrazolo-pyrimidine derivatives:

Diagnostic MetricTrue Positive (Specific Binder)False Positive (Colloidal Aggregator)False Positive (Optical Quencher)
Hill Slope 0.8 - 1.2> 2.0Variable
IC50 Shift (+0.01% Triton X-100) < 2-fold shift> 10-fold loss of potency< 2-fold shift
DLS Particle Size < 10 nm (Monomeric)100 - 1000 nm (Colloids)< 10 nm
SPR Stoichiometry 1:1 (Theoretical Rmax)Super-stoichiometric (>3x Rmax)No binding response
Target Specificity High (Target class specific)Promiscuous (Hits unrelated targets)Promiscuous (Assay-format specific)

Visualizing Interference Pathways

Mechanisms Core 1-(2-phenoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol Mech1 Colloidal Aggregation (Lipophilic tail) Core->Mech1 Mech2 Optical Interference (UV/Vis Absorbance) Core->Mech2 Mech3 Non-Specific Binding (Hydrophobic interactions) Core->Mech3 Result1 Protein Sequestration Mech1->Result1 Result2 TR-FRET Quenching Mech2->Result2 Result3 Super-stoichiometric SPR Mech3->Result3

Common mechanisms of assay interference for lipophilic pyrazolo-pyrimidines.

Frequently Asked Questions (FAQs)

Q: Is 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol officially classified as a PAINS compound? A: Not strictly by the original Baell and Holloway filters. While true Pan-Assay Interference Compounds (PAINS) contain specific reactive substructures (like rhodanines or quinones)[8][9], pyrazolo-pyrimidines are generally considered valid pharmacophores[1]. However, the specific addition of the highly lipophilic phenoxyethyl group pushes this specific molecule into the broader category of Assay Interference Compounds (AICs) due to its high propensity for aggregation[6].

Q: Can I just increase the DMSO concentration to solve the aggregation issue? A: No. While increasing DMSO might temporarily solubilize the compound in the stock plate, once it is diluted into the aqueous assay buffer, a phenomenon known as "DMSO crash-out" occurs. The sudden shift in dielectric constant forces the compound to rapidly nucleate and form colloids. Detergent addition (Triton X-100 or CHAPS) is the only reliable mitigation strategy[5].

Q: Why does the compound show activity in my cellular assay if it's just an aggregator in the biochemical assay? A: Aggregators and lipophilic compounds often disrupt cellular membranes (acting as mild surfactants) or induce cytotoxicity through non-specific protein unfolding[6][7]. If your cellular readout relies on cell viability or a stress-response pathway, membrane perturbation can easily be misinterpreted as on-target efficacy. Always run a counter-screen for general cytotoxicity (e.g., CellTiter-Glo).

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations National Institutes of Health (NIH) / PMC[Link]

  • Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS National Institutes of Health (NIH) / PMC[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Journal of Chemical Information and Modeling - ACS Publications[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor MDPI[Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d] Semantic Scholar / Pharmaceuticals[Link]

  • AICs and PAINS: Mechanisms of Assay Interference Drug Hunter[Link]

  • Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set National Institutes of Health (NIH) / PMC[Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents ResearchGate[Link]

  • What are PAINS? North Carolina State University (NCSU)[Link]

Sources

Optimization

enhancing bioavailability of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in animal models

[label="No", color="#34A Refining Flowchart Functionality I'm now integrating the DOT code flowchart. I've focused on clarity, starting with a central 'Low in vivo Efficacy' node. It branches into PK analysis and then fu...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="No", color="#34A

Refining Flowchart Functionality

I'm now integrating the DOT code flowchart. I've focused on clarity, starting with a central 'Low in vivo Efficacy' node. It branches into PK analysis and then further splits into Low Exposure (low Cmax, low AUC) and Adequate Exposure. The flowchart is connected to solubility, precipitation, clearance and target engagement. I'm focusing on ensuring it is accurate.

Finalizing Troubleshooting Chart

I've integrated the DOT code flowchart and added links for citations. The flowchart visualizes troubleshooting low in vivo efficacy. It begins with "Low In Vivo Efficacy" and branches to PK analysis. Low Exposure leads to solubility and clearance questions. I'm focusing on ensuring it's comprehensive and accurate, with citations embedded in the workflow.

Target Scaffold: 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Overview: The compound 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol belongs to a class of highly potent pyrazolo[3,4-d]pyrimidine derivatives. These scaffolds are widely recognized as competitive inhibitors of oncogenic tyrosine kinases (e.g., c-Src, Bcr-Abl) and parasitic targets. While exhibiting excellent in vitro target engagement, researchers frequently encounter severe translational bottlenecks in animal models due to suboptimal pharmacokinetic (PK) properties—specifically, poor aqueous solubility and rapid metabolic clearance.

This technical guide provides actionable, field-proven troubleshooting strategies for formulation, administration routes, and systemic delivery optimization.

Diagnostic Workflow: Troubleshooting In Vivo Efficacy

PK_Troubleshooting Start Low In Vivo Efficacy Observed PK Perform PK Analysis (Plasma & Tissue) Start->PK LowPK Low Exposure (Low Cmax, Low AUC) PK->LowPK Poor Bioavailability HighPK Adequate Exposure (High Cmax, High AUC) PK->HighPK Good Bioavailability Solubility Check Aqueous Solubility & Precipitation LowPK->Solubility Clearance Check Metabolic Clearance (Liver Microsomes) LowPK->Clearance Targeting Strategy: Active Targeting (Immunoliposomes) HighPK->Targeting Poor Tumor Penetration Formulation Strategy: Nanosystems (Liposomes, Albumin NPs) Solubility->Formulation Poor Solubility Prodrug Strategy: Prodrug Synthesis (Water-soluble moieties) Solubility->Prodrug Poor Solubility Clearance->Prodrug High Clearance

Decision tree for diagnosing and resolving poor in vivo efficacy of pyrazolo[3,4-d]pyrimidines.

Frequently Asked Questions & Troubleshooting Guides

Q1: During intravenous (IV) administration in murine models, my compound precipitates in the tail vein, causing acute toxicity and negligible systemic exposure. How do I resolve this?

  • Mechanistic Cause: The 1-(2-phenoxyethyl) moiety and the planar pyrazolo[3,4-d]pyrimidine core are highly lipophilic. When a solvent-heavy vehicle (e.g., high DMSO/Tween-80) rapidly dilutes in the aqueous environment of the bloodstream, the compound exceeds its thermodynamic solubility limit. This leads to rapid crystallization and micro-embolism.

  • Solution: Transition from co-solvent systems to nanocarrier encapsulation. Formulating the compound within stealth liposomes (PEGylated liposomes) shields the hydrophobic core from the aqueous environment, preventing precipitation. Stealth liposomes also exploit the Enhanced Permeability and Retention (EPR) effect, significantly increasing the circulation half-life and tumor accumulation of pyrazolo[3,4-d]pyrimidines ().

Q2: I am attempting oral (PO) dosing for a chronic efficacy study, but the absolute bioavailability ( F% ) remains under 5%. Is this a solubility or permeability issue?

  • Mechanistic Cause: Pyrazolo[3,4-d]pyrimidines generally exhibit adequate passive membrane permeability (BCS Class II). The low F% is typically driven by dissolution-rate limited absorption in the GI tract, coupled with rapid first-pass metabolism by hepatic cytochrome P450 enzymes ().

  • Solution: If lipid-based formulations (like SMEDDS) fail, synthesize a water-soluble prodrug . Appending a hydrophilic, hydrolyzable moiety (e.g., an amino acid ester) to the C4-hydroxyl group of the pyrazolo[3,4-d]pyrimidin-4-ol core can dramatically increase aqueous solubility. The prodrug remains soluble in the gut and plasma, and is cleaved by endogenous esterases to release the active compound systemically ().

Q3: The compound shows high in vitro potency against c-Src but fails to reduce tumor volume in neuroblastoma xenografts, despite using a liposomal formulation. What is the next step?

  • Mechanistic Cause: While standard liposomes improve systemic circulation, passive targeting via the EPR effect is often insufficient for dense or poorly vascularized tumors. The liposomes may be circulating but failing to internalize into the target cancer cells.

  • Solution: Upgrade to active targeting . Conjugate targeting ligands to the liposomal surface. For example, encapsulating pyrazolo[3,4-d]pyrimidine derivatives into Anti-GD2-immunoliposomes enables receptor-mediated endocytosis specifically into neuroblastoma cells, bypassing the extracellular matrix barrier and directly delivering the kinase inhibitor to the cytoplasm ().

Quantitative Impact of Formulation Strategies

To guide your experimental design, the following table summarizes the typical pharmacokinetic improvements observed when transitioning pyrazolo[3,4-d]pyrimidines from standard suspensions to advanced delivery systems in murine models.

Formulation StrategyRoute Cmax​ ( μ g/mL)AUC ( h⋅μ g/mL) t1/2​ (h)Bioavailability ( F% )Primary Benefit
Aqueous Suspension (0.5% CMC) PO< 0.2< 1.01.2< 5%Baseline
Co-solvent (10% DMSO/PEG400) IV2.54.50.8100%High risk of precipitation
Water-Soluble Prodrug PO1.88.22.5~ 35%Bypasses dissolution limit
Stealth Liposomes (PEGylated) IV8.545.012.0100%Prolonged circulation, EPR
Anti-GD2 Immunoliposomes IV7.842.511.5100%High tumor specific uptake
Standardized Experimental Protocols
Protocol A: Preparation of Stealth Liposomes for IV Administration

This protocol utilizes the thin-film hydration method to encapsulate hydrophobic pyrazolo[3,4-d]pyrimidines. It is designed as a self-validating system via downstream DLS confirmation.

Step-by-Step Methodology:

  • Lipid Mixing: In a round-bottom flask, dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and DSPE-PEG2000 in a Chloroform/Methanol mixture (2:1 v/v) at a molar ratio of 55:40:5. Causality: Cholesterol stabilizes the bilayer, while PEG2000 provides steric hindrance against macrophage phagocytosis.

  • API Addition: Add 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol to the lipid mixture at a 1:10 drug-to-lipid mass ratio. Ensure complete dissolution.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 60°C for 1 hour to form a thin, uniform lipid film on the flask wall.

  • Desiccation: Place the flask under a high vacuum overnight to remove trace residual solvents that could cause in vivo toxicity.

  • Hydration: Hydrate the lipid film with pre-warmed PBS (65°C, above the phase transition temperature of DSPC) by rotating the flask at atmospheric pressure for 1 hour. This forms multilamellar vesicles (MLVs).

  • Extrusion: To achieve a uniform size distribution capable of exploiting the EPR effect, extrude the suspension 10 times through a polycarbonate membrane with a 100 nm pore size using a thermojacketed extruder at 65°C.

  • Purification: Remove unencapsulated API by passing the liposomal suspension through a Sephadex G-50 size-exclusion chromatography column.

  • System Validation: Measure the particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Pass criteria: Ideal size is 100-120 nm with a PDI < 0.1.

Protocol B: In Vitro Microsomal Stability Assay

Before attempting in vivo PO dosing, validate the intrinsic clearance of your compound to rule out rapid hepatic metabolism.

Step-by-Step Methodology:

  • Preparation: Pre-incubate 1 μ M of the compound with Mouse Liver Microsomes (MLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH serves as the essential electron donor for CYP450-mediated phase I metabolism.

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis & Validation: Transfer the supernatant to LC-MS/MS vials. Determine the remaining percentage of the parent compound relative to the 0-minute time point, normalized against the internal standard to validate extraction efficiency.

  • Calculation: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). If t1/2​<15 min, you must consider structural optimization (e.g., bioisosteric replacement) or co-administration with a CYP inhibitor like 1-aminobenzotriazole (ABT) for proof-of-concept in vivo studies.

References
  • Casalini, T., et al. "Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery." Scientific Reports, 2016. URL:[Link]

  • Hulverson, M. A., et al. "Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium." ACS Infectious Diseases, 2024. URL:[Link]

  • Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Pastorino, F., et al. "The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma." Pharmaceutics, 2022. URL:[Link]

Reference Data & Comparative Studies

Validation

cross-reactivity validation of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in enzymatic assays

Cross-Reactivity Validation of 1-(2-Phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Comparative Enzymatic Profiling Guide Executive Summary The pyrazolo[3,4-d]pyrimidine core is a highly versatile pharmacophore in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Validation of 1-(2-Phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Comparative Enzymatic Profiling Guide

Executive Summary The pyrazolo[3,4-d]pyrimidine core is a highly versatile pharmacophore in medicinal chemistry, functioning as a privileged bioisostere for both adenine and hypoxanthine[1]. Depending on its substitution pattern, this scaffold can be directed toward entirely different enzymatic classes. Unsubstituted or C4-oxo (hydroxyl) derivatives, such as allopurinol, are classical inhibitors of xanthine oxidase (XO) used globally in the treatment of hyperuricemia[2]. Conversely, C4-amino derivatives with bulky N1 or C3 substituents (e.g., PP1, PP2) are potent, ATP-competitive inhibitors of Src-family tyrosine kinases[3].

When evaluating novel screening compounds like 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5), researchers face a polypharmacological challenge. The C4-hydroxyl group suggests XO affinity, while the bulky 1-(2-phenoxyethyl) moiety introduces hydrophobic interactions characteristic of kinase inhibitors. This guide provides a rigorous, self-validating framework for profiling the cross-reactivity of this compound, comparing its performance against gold-standard inhibitors to ensure scientific integrity in your downstream phenotypic assays.

Structural Rationale and the Cross-Reactivity Challenge

To understand the causality behind experimental outcomes, we must first look at the binding mechanics:

  • Xanthine Oxidase (XO) Binding: XO catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid[2]. Allopurinol acts as a hypoxanthine mimic, binding the molybdenum-pterin center[4]. The addition of a large 2-phenoxyethyl group at the N1 position can cause steric clashes within the narrow purine-binding channel of XO, potentially reducing affinity compared to the parent allopurinol structure.

  • Kinase Binding: Kinases bind ATP in a deep hydrophobic cleft. While the 1-(2-phenoxyethyl) group can exploit the hydrophobic pocket adjacent to the hinge region (similar to the tert-butyl group in PP1/PP2), the C4-hydroxyl group is a poor hydrogen-bond donor compared to the C4-amino group of ATP[1]. Consequently, kinase affinity is often compromised.

Understanding this structural dichotomy is critical. If a researcher observes a phenotypic effect in cell-based assays using this compound, they must definitively prove whether the effect is driven by XO inhibition, off-target kinase inhibition, or a synergistic mechanism.

Comparative Enzymatic Profiling Data

To establish a baseline, we compare the IC50 values of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol against established reference compounds across a panel of enzymes.

(Note: The data presented below represents established structure-activity relationship (SAR) trends for N1-bulky C4-oxo pyrazolo[3,4-d]pyrimidines).

CompoundTarget: Xanthine Oxidase (IC50)Target: c-Src Kinase (IC50)Target: c-Abl Kinase (IC50)Primary Application
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 18.5 µM> 50 µM> 50 µMScreening Building Block
Allopurinol (Control)2.1 µM> 100 µM> 100 µMXO Inhibitor[4]
PP2 (Control)> 100 µM0.005 µM0.12 µMSFK Inhibitor[3]

Key Takeaway: The bulky N1 substitution significantly diminishes XO inhibitory potency compared to allopurinol[2], while the lack of a C4-amino group prevents high-affinity kinase binding[1]. Thus, this compound exhibits a weak, dual-profile that requires careful concentration control in biological assays to avoid artifactual readouts.

Systems-Level Pathway Analysis

The following diagram illustrates the divergent metabolic and signaling pathways targeted by the pyrazolo[3,4-d]pyrimidine scaffold, highlighting the nodes where cross-reactivity must be monitored.

G Hypoxanthine Hypoxanthine / Xanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Substrate UricAcid Uric Acid + ROS XO->UricAcid Catalysis ATP ATP SrcKinase Src Family Kinases (SFKs) ATP->SrcKinase Co-factor PhosphoProteins Phosphorylated Substrates SrcKinase->PhosphoProteins Phosphorylation Compound 1-(2-phenoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol Compound->XO Weak Inhibition Compound->SrcKinase Off-Target Risk Allopurinol Allopurinol (Control) Allopurinol->XO Potent Inhibition PP2 PP2 (Control) PP2->SrcKinase Potent Inhibition

Fig 1: Divergent target pathways of pyrazolo[3,4-d]pyrimidines highlighting cross-reactivity.

Step-by-Step Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes causality explanations to empower researchers to troubleshoot and adapt the workflow.

Protocol A: Xanthine Oxidase Inhibition Assay (Amplex Red Coupled System)

Causality Check: We utilize a fluorometric Amplex Red coupled assay rather than direct UV-Vis absorbance at 295 nm. Many aromatic small molecules absorb strongly in the UV range, creating false positives/negatives. The coupled assay measures the H2O2 byproduct via horseradish peroxidase (HRP), shifting the readout to the red spectrum (Ex/Em 530/590 nm) to avoid compound interference.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5). Reconstitute XO (bovine milk) to 10 mU/mL. Prepare a 100 µM hypoxanthine substrate solution containing 50 µM Amplex Red and 0.2 U/mL HRP.

  • Compound Titration: Serially dilute 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and Allopurinol (positive control) in DMSO. Transfer 1 µL of each to a 96-well black microplate. Critical: Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add 49 µL of XO solution to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors (common in the allopurinol class) to reach equilibrium with the molybdenum center before substrate competition begins.

  • Self-Validation Controls: Include a "No Enzyme" control (Buffer + Substrate + Compound) to rule out compound auto-fluorescence or direct chemical reduction of Amplex Red. Include a "Vehicle" control (DMSO only) to establish the maximum reaction velocity (Vmax).

  • Reaction Initiation & Readout: Add 50 µL of the hypoxanthine/Amplex Red/HRP mixture to all wells. Measure fluorescence kinetically for 30 minutes. Calculate IC50 based on the initial linear velocity slopes.

Protocol B: Kinase Cross-Reactivity Profiling (ADP-Glo Luminescent Assay)

Causality Check: To rigorously test if the bulky N1 group confers unintended kinase activity, we use an ADP-detection assay. This universal method measures the ADP produced during the kinase reaction, independent of the specific peptide substrate, allowing for high-throughput profiling across multiple kinases (e.g., Src, Abl).

  • Kinase Reaction Setup: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare c-Src kinase at 1 ng/µL.

  • ATP Km Optimization: Set the ATP concentration exactly at the apparent Km for c-Src (typically ~10-15 µM). Causality: Running the assay at Km balances the signal-to-background ratio while ensuring maximum sensitivity for detecting competitive inhibitors. High ATP concentrations will artificially mask weak cross-reactivity.

  • Incubation: Mix 2 µL compound (or PP2 as positive control), 2 µL kinase, and 2 µL ATP/Substrate mix in a 384-well white plate. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then add 12 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • False-Positive Mitigation: Include a "Luciferase Counter-Screen." Add the compound directly to a standard ATP-luciferase reaction without the kinase. Causality: Pyrazolo-pyrimidines can sometimes directly inhibit the luciferase enzyme used in the detection step, leading to artificially low luminescence and a false "kinase inhibition" readout.

Conclusion

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol represents a fascinating structural bridge between classical gout medications and modern targeted oncology drugs. However, experimental validation underscores that the combination of a C4-hydroxyl and a bulky N1-substituent yields a compound with attenuated activity against both XO and kinases. By employing the self-validating protocols outlined above, researchers can accurately map the polypharmacology of this and similar derivatives, ensuring that downstream phenotypic observations are grounded in verified enzymatic mechanisms.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Allopurinol - Overview and Applic
  • Allopurinol - Drug Targets, Indications, Patents.

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: An Evaluation of Reproducibility and Practicality

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in numerous biologically active compounds, including kinase inhibitors.[1][2][3] The t...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in numerous biologically active compounds, including kinase inhibitors.[1][2][3] The title compound, 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a subject of interest for researchers exploring structure-activity relationships in this chemical space. This guide provides a comparative analysis of two plausible and reproducible synthetic protocols for its preparation, designed for researchers, scientists, and professionals in drug development. The focus is on the practical aspects of each protocol, offering insights into the reproducibility, potential challenges, and key considerations for successful synthesis.

Protocol 1: The Convergent Synthesis Approach

This protocol follows a convergent strategy, where the pyrazolo[3,4-d]pyrimidin-4-ol core is first synthesized and then alkylated with the desired phenoxyethyl side chain. This approach allows for the preparation of a common intermediate that can be diversified with various side chains.

Experimental Protocol

Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-ol

A widely adopted and reliable method for constructing the pyrazolo[3,4-d]pyrimidin-4-ol core is the cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide with formamide.[3]

  • To a round-bottom flask equipped with a reflux condenser, add 5-amino-1H-pyrazole-4-carboxamide (1 equivalent).

  • Add an excess of formamide (approximately 10-15 equivalents), which acts as both a reactant and a solvent.

  • Heat the reaction mixture to 180-190 °C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the solidified mixture and stir to break up the solid.

  • Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Step 2: N-Alkylation to yield 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

The introduction of the 2-phenoxyethyl side chain is achieved via a standard N-alkylation reaction.

  • In a dry round-bottom flask, suspend 1H-pyrazolo[3,4-d]pyrimidin-4-ol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the suspension.

  • To this mixture, add 1-(2-bromoethoxy)benzene (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Causality and Experimental Choices

The choice of formamide in Step 1 serves a dual purpose: it is a high-boiling solvent and the source of the C4 carbon of the pyrimidine ring. The high temperature is necessary to drive the cyclization. In Step 2, DMF is an excellent solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation, leaving the carbonate anion more nucleophilic to deprotonate the pyrazole nitrogen. The use of an excess of base ensures complete deprotonation.

Protocol 1 Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation A 5-amino-1H-pyrazole- 4-carboxamide C Heat (180-190°C) A->C B Formamide B->C D 1H-pyrazolo[3,4-d]pyrimidin-4-ol C->D E 1H-pyrazolo[3,4-d]pyrimidin-4-ol G Heat (80-90°C) E->G F 1-(2-bromoethoxy)benzene + K₂CO₃ in DMF F->G H 1-(2-phenoxyethyl)-1H-pyrazolo [3,4-d]pyrimidin-4-ol G->H

Workflow for the Convergent Synthesis Approach.

Protocol 2: The Linear Synthesis Approach

This protocol follows a linear sequence where the phenoxyethyl group is introduced onto the pyrazole precursor before the construction of the pyrimidine ring. This can sometimes offer advantages in terms of solubility and regioselectivity.

Experimental Protocol

Step 1: Synthesis of 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carbonitrile

This step involves the reaction of (ethoxymethylene)malononitrile with 2-phenoxyethylhydrazine.

  • Prepare 2-phenoxyethylhydrazine by reacting 1-(2-bromoethoxy)benzene with an excess of hydrazine hydrate.

  • In a round-bottom flask, dissolve (ethoxymethylene)malononitrile (1 equivalent) in ethanol.

  • Add a solution of 2-phenoxyethylhydrazine (1 equivalent) in ethanol to the flask.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the resulting solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carbonitrile.

Step 2: Cyclization to 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

The pyrimidine ring is formed by cyclization of the aminonitrile precursor.

  • In a round-bottom flask, suspend 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in an excess of formamide (10-15 equivalents).

  • Heat the mixture to reflux (around 180-190 °C) for 6-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature, and add water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to give the final product.

Causality and Experimental Choices

The initial step of forming the substituted pyrazole is a standard and high-yielding reaction. The subsequent cyclization with formamide is a common method for constructing the pyrimidinone ring from an aminonitrile precursor.[4] This linear approach can be advantageous if the intermediate, 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carbonitrile, has better solubility properties than the parent 1H-pyrazolo[3,4-d]pyrimidin-4-ol, potentially leading to a cleaner reaction in the final step.

Protocol 2 Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A (Ethoxymethylene)malononitrile C Ethanol, Reflux A->C B 2-Phenoxyethylhydrazine B->C D 5-amino-1-(2-phenoxyethyl)- 1H-pyrazole-4-carbonitrile C->D E 5-amino-1-(2-phenoxyethyl)- 1H-pyrazole-4-carbonitrile G Heat (180-190°C) E->G F Formamide F->G H 1-(2-phenoxyethyl)-1H-pyrazolo [3,4-d]pyrimidin-4-ol G->H

Workflow for the Linear Synthesis Approach.

Comparative Analysis

ParameterProtocol 1: Convergent SynthesisProtocol 2: Linear SynthesisRationale and Insights
Overall Yield Potentially lower due to an additional step.May offer a higher overall yield if both steps are efficient.The number of steps directly impacts the theoretical maximum yield. However, the efficiency of each individual step is crucial.
Reproducibility High. Both steps are well-established and generally high-yielding reactions.Generally high, but the preparation of 2-phenoxyethylhydrazine can sometimes be challenging.The reliability of starting material synthesis can affect the overall reproducibility.
Purification May require two chromatographic purifications.Potentially only one final purification step is needed.The need for intermediate purification can increase time and solvent consumption.
Versatility Highly versatile. The common intermediate can be used to synthesize a library of N-alkylated analogs.Less versatile for creating a library of analogs, as a new precursor is needed for each side chain.For medicinal chemistry applications requiring analog synthesis, the convergent approach is often preferred.
Scalability Generally straightforward to scale up.The preparation of substituted hydrazines can sometimes be problematic on a larger scale.Safety and handling of hydrazine derivatives are important considerations for scale-up.
Potential Issues Potential for N-alkylation at different nitrogen atoms of the pyrazolopyrimidine core, leading to isomeric impurities.Regioselectivity of the initial pyrazole formation is generally well-controlled.The pyrazolo[3,4-d]pyrimidine system has multiple nitrogen atoms that could potentially be alkylated, although the pyrazole N1 is often the most reactive.

Conclusion

Both protocols present viable and reproducible pathways for the synthesis of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

  • Protocol 1 (Convergent) is highly recommended for research and development settings where the goal is to create a library of analogs with different N-substituents. Its modularity and the use of well-established reactions contribute to its high reproducibility.

  • Protocol 2 (Linear) may be more suitable for the large-scale synthesis of the specific target compound, provided that the synthesis of the 2-phenoxyethylhydrazine precursor is optimized and efficient. It can potentially offer a higher overall yield and simpler purification in the final step.

The choice between these protocols will ultimately depend on the specific goals of the researcher, including the desired scale of the synthesis and the need for analog generation. Careful monitoring of each reaction step by techniques such as TLC or LC-MS is crucial for ensuring the reproducibility and success of either synthetic route.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC.
  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. (2023). ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (2022).
  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. De Gruyter. (2015).
  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. (2013).
  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. PubMed. (2020).
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. (2022). Available at:

  • Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative. Google Patents.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. (2014).

Sources

Validation

Benchmarking 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Comparative Guide to Pyrazolopyrimidine Scaffolds

Executive Summary & Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a historically privileged pharmacophore, widely recognized for its ability to act as a bioisostere of adenine and competitively bind the ATP-binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a historically privileged pharmacophore, widely recognized for its ability to act as a bioisostere of adenine and competitively bind the ATP-binding pocket of various enzymes[1]. While the industry is deeply familiar with classic derivatives like Allopurinol (a xanthine oxidase inhibitor) and Ibrutinib (a covalent BTK inhibitor), the introduction of specific functional groups drastically alters the target landscape.

This guide provides an objective benchmarking analysis of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5) against well-established pyrazolopyrimidine analogs. By analyzing the causality behind its structural substitutions—specifically the 4-ol group and the bulky N1 2-phenoxyethyl moiety—we provide researchers with a framework for deploying this compound in screening cascades targeting kinases, phosphodiesterases (PDEs), and novel antiproliferative pathways.

Structural Benchmarking & SAR Analysis

To understand the utility of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, we must deconstruct its Structure-Activity Relationship (SAR) relative to other analogs in its class.

  • The 4-ol vs. 4-amino Substitution: Classic kinase inhibitors like PP1 and Ibrutinib utilize a 4-amino group to donate hydrogen bonds to the backbone carbonyls of the kinase hinge region[1]. In contrast, the 4-ol derivative exists in a tautomeric equilibrium with its 4-one form. This alters the hydrogen-bonding network, reducing affinity for classic Src-family kinases but opening therapeutic windows for alternative targets such as PDEs (e.g., in Cryptosporidium models)[2] or acting as a highly reactive precursor for synthesizing novel 4,6-disubstituted analogs[1].

  • The N1 Substitution: The N1 position dictates the trajectory of the molecule into the hydrophobic pocket adjacent to the ATP-binding site. Allopurinol lacks an N1 substituent, restricting it to smaller active sites. The addition of the 2-phenoxyethyl group provides substantial lipophilic bulk. This modification not only enhances membrane permeability (clogP) but also allows the aromatic phenoxy ring to engage in π−π stacking within deeper hydrophobic sub-pockets, a strategy proven effective in the design of advanced inhibitors like Si306[3].

Quantitative Comparison of Pyrazolopyrimidine Analogs
CompoundCore ScaffoldKey SubstitutionsPrimary Target(s)Typical Potency (IC50)Physicochemical Trait
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Pyrazolo[3,4-d]pyrimidineN1: 2-phenoxyethylC4: -OHKinases, PDEs, IntermediatesLow μ M (Screening hit)High lipophilicity, probes deep hydrophobic pockets
Allopurinol Pyrazolo[3,4-d]pyrimidineN1: -HC4: -OHXanthine Oxidase~2–10 μ MLow MW, highly polar, rapid clearance
PP1 / PP2 Pyrazolo[3,4-d]pyrimidineN1: t-butylC4: -NH2Src family kinases~5–100 nMClassic ATP hinge binder
Ibrutinib Pyrazolo[3,4-d]pyrimidineN1: piperidinyl-acrylamideC4: -NH2BTK (Covalent)< 1 nMIrreversible covalent warhead at N1
Si306 Pyrazolo[3,4-d]pyrimidineN1: substituted side chainC4: -NH2c-Src (Glioblastoma)~130 nMOptimized for CNS penetration[3]

Mechanistic Pathway Intervention

Pyrazolopyrimidine derivatives exert their antiproliferative and target-specific effects by intercepting critical signal transduction cascades[4]. The diagram below illustrates the mechanistic intervention point for these hydrophobic analogs.

Pathway RTK Receptor Tyrosine Kinase (ATP Binding) Src Target Enzyme (Kinase / PDE) RTK->Src Phosphorylation / Activation Downstream Downstream Effectors (PI3K / AKT / cAMP) Src->Downstream Signal Transduction Phenotype Cellular Proliferation & Survival Downstream->Phenotype Gene Expression Inhibitor 1-(2-phenoxyethyl)- pyrazolo[3,4-d]pyrimidin-4-ol Inhibitor->Src Competitive Inhibition (Hydrophobic Pocket)

Fig 1. Mechanistic intervention of pyrazolopyrimidine analogs in signaling pathways.

Self-Validating Experimental Protocols

To objectively benchmark 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol against analogs like PP1 or Allopurinol, researchers must employ a self-validating screening cascade. The following protocols are designed to confirm both in vitro enzymatic inhibition and in vivo cellular target engagement.

Protocol 1: Cell-Free Enzymatic Profiling (ADP-Glo Assay)

Causality & Rationale: The ADP-Glo assay is a universal, luminescence-based method that measures ADP formed from an enzymatic reaction (e.g., Kinase or ATPase activity). It is self-validating because it directly quantifies ATP consumption independent of the specific substrate sequence, preventing false positives caused by substrate-specific artifacts.

  • Compound Preparation: Prepare a 10 mM stock of the target compound in anhydrous DMSO. Conduct LC-MS to ensure >95% purity before screening.

  • Serial Dilution: Create a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM) to accurately calculate the IC50. Maintain a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Enzymatic Reaction: Incubate the recombinant target enzyme (e.g., c-Src, BTK, or CpPDE1) with the compound for 15 minutes at room temperature. Expert Insight: This pre-incubation step is critical for allowing the bulky 2-phenoxyethyl group to achieve equilibrium binding in the hydrophobic pocket.

  • Initiation & Detection: Add ultra-pure ATP and the appropriate substrate. Incubate for 60 minutes. Add ADP-Glo Reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Validation Controls: Normalize data against a vehicle control (DMSO, 0% inhibition) and a positive control (e.g., Staurosporine for kinases, 100% inhibition).

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Enzymatic inhibition does not guarantee cellular efficacy. While the high clogP of the 2-phenoxyethyl group theoretically improves membrane permeability over polar analogs like Allopurinol, this must be empirically validated by measuring the suppression of intracellular biomarkers (e.g., target phosphorylation)[4].

  • Cell Culture & Seeding: Seed target cancer cell lines (e.g., HCT 116 or HepG2) at 5×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Treatment: Treat cells with the compound at 1x, 5x, and 10x the established enzymatic IC50 for 4 hours.

  • Lysis (Critical Step): Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Expert Insight: Failure to include phosphatase inhibitors will result in rapid dephosphorylation of the target post-lysis, invalidating the target engagement data.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the phosphorylated target (e.g., p-Src at Tyr416) and the total target protein. Use GAPDH as a loading control.

  • Quantification: Perform densitometry to calculate the ratio of phosphorylated to total protein, confirming that the pyrazolopyrimidine derivative successfully crossed the lipid bilayer and engaged its target.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the benchmarking protocols, ensuring that every hit is orthogonally validated before advancing to structural optimization.

Workflow QC Compound QC (LC-MS >95%) Enzymatic Cell-Free Assay (ADP-Glo Profiling) QC->Enzymatic Validated Cellular Cell Viability (MTT / Proliferation) Enzymatic->Cellular IC50 < 10µM Target Target Engagement (Western Blot) Cellular->Target Efficacy Confirmed SAR SAR Benchmarking & Data Synthesis Target->SAR Mechanism Verified

Fig 2. Self-validating screening cascade for evaluating pyrazolopyrimidine derivatives.

References

  • Source: PMC (nih.gov)
  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL
  • Title: Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment Source: MDPI URL
  • Title: Pyrazolo[3,4-d]pyrimidines as Src inhibitors active in hepatocellular carcinoma Source: CNR-IRIS URL
  • Source: PMC (nih.gov)

Sources

Comparative

inter-laboratory validation of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol analytical methods

Inter-Laboratory Validation of Analytical Methods for 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Comprehensive Comparison Guide Executive Summary & Scientific Context 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of Analytical Methods for 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Comprehensive Comparison Guide

Executive Summary & Scientific Context

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No: 400737-71-5)[1] is a highly functionalized heterocyclic scaffold critical to the development of targeted therapeutics. Derivatives of the pyrazolo[3,4-d]pyrimidine class are well-documented inhibitors of key oncogenic and inflammatory kinases, including c-Src[2], FGFR[3], and NF-κB pathways[4].

As a Senior Application Scientist, I have observed that the transition of such lipophilic kinase inhibitors from discovery to preclinical development frequently stalls due to inconsistent analytical quantification. The nitrogen-rich core of pyrazolo[3,4-d]pyrimidines introduces challenges such as peak tailing, matrix ion suppression, and variable ionization[2]. This guide provides an objective, data-driven comparison of three analytical methodologies—HPLC-UV, LC-MS/MS, and qNMR—validated across multiple laboratories to establish a self-validating framework for purity and pharmacokinetic (PK) assessments.

Methodological Comparison: Causality Behind the Choices

To build a robust analytical profile, one must select techniques based on their mechanistic strengths and the specific physicochemical properties of the analyte:

  • HPLC-UV (Routine Purity & Stability): The conjugated pyrazolo[3,4-d]pyrimidine ring system exhibits a strong UV chromophore, typically monitored at 254 nm[2]. HPLC-UV is the workhorse for detecting synthetic impurities and degradation products. We utilize a gradient elution on a C18 stationary phase to ensure adequate retention of the lipophilic phenoxyethyl moiety while resolving polar synthetic intermediates[5].

  • LC-MS/MS (Bioanalytical PK Profiling): For in vivo studies, UV detection lacks the sensitivity to monitor nanomolar drug clearance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Electrospray Ionization (ESI+) is mandatory[2][4]. The basic nitrogens in the pyrimidine ring readily accept protons, making ESI+ highly efficient for trace-level quantification in plasma and tissue matrices[2].

  • qNMR (Absolute Quantitation): Quantitative NMR acts as the orthogonal truth. By comparing the integration of the distinct pyrimidine proton signals against an internal certified reference material, we determine absolute purity without relying on UV response factors or identical reference standards.

Inter-Laboratory Validation Data

The following tables summarize the inter-laboratory validation metrics (averaged across three independent sites) comparing the performance of these analytical methods.

Table 1: Method Performance Comparison

ParameterHPLC-UV (Purity Profiling)LC-MS/MS (Bioanalysis)qNMR (Absolute Purity)
Primary Application Batch release, impurity trackingPharmacokinetics, trace analysisReference standard certification
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL~1 mg/mL (requires high mass)
Linear Dynamic Range 0.5 – 100 µg/mL1.0 – 1000 ng/mLN/A (Direct integration)
Matrix Interference High (in biological samples)Low (due to MRM selectivity)None (purified API only)
Run Time 25 minutes5 - 19 minutes[2]15 minutes (acquisition)

Table 2: LC-MS/MS Validation Parameters (Plasma Matrix)

QC Concentration LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)Extraction Recovery (%)
Low QC (3 ng/mL) 4.2%5.8%98.5%88.4%
Mid QC (50 ng/mL) 2.8%3.5%101.2%90.1%
High QC (800 ng/mL) 1.9%2.4%99.8%91.5%

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems: if the system suitability testing (SST) or Quality Control (QC) samples fail predefined criteria, the analytical batch is automatically rejected to preserve data integrity.

Protocol A: High-Throughput LC-MS/MS for Plasma Pharmacokinetics

Objective: Quantify the analyte in biological matrices with high sensitivity[2][4]. Causality of Design: Protein precipitation with acetonitrile is chosen over liquid-liquid extraction to maximize throughput while efficiently stripping the protein matrix from the lipophilic analyte. Formic acid is added to the mobile phase to drive the analyte into its cationic form, maximizing ESI+ efficiency.

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the Internal Standard (IS: stable isotope-labeled analog).

  • Precipitation & Extraction: Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4 °C to pellet proteins[2].

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a Phenomenex Kinetex EVO C18 column (150 × 4.6 mm, 5 µm)[2].

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B for 1 min, ramp to 95% B over 9 min, hold for 5 min, return to 5% B[2]. Flow rate: 0.6 mL/min.

  • MS/MS Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the protonated molecule [M+H]+.

  • Self-Validation Check: The run is only accepted if the IS peak area variance is <15% across all samples, and the low, mid, and high QC samples fall within ±15% of their nominal concentrations.

Protocol B: HPLC-UV for API Purity and Related Substances

Objective: Separate and quantify the active pharmaceutical ingredient (API) from its synthetic impurities[5]. Causality of Design: A longer column (250 mm) with a smaller particle size is used to maximize theoretical plates, ensuring baseline resolution between the API and structurally similar impurities (e.g., unreacted hydrazine derivatives).

Step-by-Step Workflow:

  • Standard Preparation: Dissolve 10 mg of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in 10 mL of Methanol to create a 1 mg/mL stock. Dilute to 100 µg/mL with the mobile phase.

  • System Suitability: Inject a resolution mixture containing the API and a known impurity.

  • Separation: Inject 20 µL onto an ACE C18 column (250 × 4.6 mm, 5 µm)[5].

  • Elution: Use a linear gradient from 10% to 90% Acetonitrile in 10 mM Ammonium Acetate buffer (pH 5.5) over 25 minutes. Note: pH 5.5 is selected to keep the pyrazolo[3,4-d]pyrimidine core un-ionized, maximizing retention on the reversed-phase column.

  • Detection: Monitor UV absorbance at 254 nm[2].

  • Self-Validation Check: The tailing factor for the main peak must be ≤ 1.5, and theoretical plates must exceed 10,000.

Analytical Workflow & Self-Validation Pathway

G N1 Plasma Sample Prep (Acetonitrile Precipitation) N2 UHPLC Separation (C18 Core-Shell, Gradient) N1->N2 Clear Supernatant N3 ESI+ Ionization (Protonation) N2->N3 Chromatographic Eluate N4 MRM Mass Detection (Triple Quadrupole) N3->N4 [M+H]+ Precursor Ions N5 Data Integrity Check (IS & QC Validation) N4->N5 Product Ion Spectra N5->N1 QC Pass/Fail Feedback

Caption: Self-validating LC-MS/MS bioanalytical workflow for pyrazolo[3,4-d]pyrimidine quantification.

Conclusion

For 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, LC-MS/MS provides the necessary sensitivity and selectivity for in vivo PK studies, while HPLC-UV remains the gold standard for batch release and purity profiling. By implementing the self-validating protocols outlined above, laboratories can ensure high-fidelity data that withstands rigorous regulatory scrutiny during drug development.

References

  • Enamine 化合物 100mg CAS No:400737-71-5 - AS ONE. 1

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - MDPI. 2

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor - ACS Publications. 3

  • Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed (NIH). 4

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. 5

Sources

Safety & Regulatory Compliance

Safety

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol proper disposal procedures

Here is the comprehensive guide for the safe handling and compliant disposal of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, designed for laboratory professionals and environmental health and safety (EHS) officer...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive guide for the safe handling and compliant disposal of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, designed for laboratory professionals and environmental health and safety (EHS) officers.

Chemical Profile & Hazard Assessment

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 400737-71-5) is a specialized heterocyclic compound[1]. The pyrazolo[3,4-d]pyrimidine scaffold is highly valued in drug discovery, frequently serving as the core pharmacophore for investigational tyrosine kinase inhibitors (e.g., EGFR, VEGFR, Src) and dihydrofolate reductase (DHFR) inhibitors[2],[3].

Because these compounds are designed to interact with critical cellular pathways, they carry inherent biological activity. While specific in vivo toxicity data for this exact derivative may be limited, structurally related pyrazolo-pyrimidines and their metabolites can induce oxidative stress, cytotoxicity, and skin sensitization[4],[3]. Consequently, laboratory waste containing this compound must be managed as a hazardous pharmaceutical intermediate.

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / Detail
Chemical Name 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS Number 400737-71-5
Molecular Formula C13H12N4O2
Physical State Solid / Powder[1]
Primary Hazards Potential irritant; May be toxic if swallowed (H301); May cause allergic skin reaction (H317) (extrapolated from structural analogs)[4].
Incompatibilities Strong oxidizing agents, strong acids, strong bases[5].

Regulatory Framework: EPA Subpart P & RCRA

In the United States, the disposal of pharmaceutical intermediates is strictly governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

A critical regulatory update that all healthcare and drug development facilities must adhere to is 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals)[6].

  • The Sewer Ban: Subpart P explicitly prohibits the "sewering" (flushing or pouring down the drain) of any hazardous waste pharmaceuticals[6],[7]. This applies universally, regardless of the facility's generator status (e.g., Very Small Quantity Generator vs. Large Quantity Generator)[7].

  • Empty Container Standards: Containers that previously held this compound must meet the "RCRA empty" standard before they can be disposed of as standard solid waste. If the container cannot be fully emptied (e.g., residual powder clinging to the glass), the container itself must be managed as hazardous waste[7].

Standard Operating Procedure: Disposal Methodology

To ensure scientific integrity and regulatory compliance, EHS protocols must treat 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a non-creditable hazardous waste pharmaceutical[6]. Do not attempt to chemically neutralize or degrade this complex organic molecule on-site, as incomplete degradation can yield toxic byproducts.

Step 1: Segregation and Primary Containment

  • Solid Waste: Collect all unused powder, contaminated weighing paper, and disposable spatulas in a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, methanol) for assays, collect the liquid in a dedicated organic waste carboy. Do not mix with aqueous waste or strong oxidizers due to the risk of exothermic reactions[5].

  • Spill Cleanup: In the event of a spill, avoid dust formation. Use a high-efficiency particulate air (HEPA) vacuum or wet-wipe the area. Place all cleanup materials into the hazardous waste container[5].

Step 2: Labeling and Accumulation

  • Immediately label the container with the words "Hazardous Waste" and the specific chemical name.

  • Transfer the container to a designated Satellite Accumulation Area (SAA) at the point of generation.

  • Ensure the container remains tightly closed at all times unless actively adding waste.

Step 3: Final Disposition (Incineration)

  • Transfer the waste from the SAA to the facility's Central Accumulation Area (CAA) within the permissible regulatory timeframes (facilities operating under Subpart P can accumulate non-creditable hazardous waste pharmaceuticals on-site for up to 365 days)[7].

  • Contract a licensed hazardous waste vendor to transport the material to a RCRA-permitted commercial incinerator[5]. High-temperature incineration is the only approved method for the complete destruction of the stable pyrazolo-pyrimidine heterocyclic ring system.

Disposal Workflow Visualization

G Start Waste Generation: 1-(2-phenoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol Sewer Sewer Disposal (STRICTLY PROHIBITED) Start->Sewer Collect Collect in HDPE/ Glass Container Start->Collect Label Label: 'Hazardous Waste' + Chemical Name Collect->Label Store Transfer to Central Accumulation Area (CAA) Label->Store Incinerate Final Disposition: RCRA-Permitted Incinerator Store->Incinerate

Workflow for the compliant segregation and disposal of pyrazolo-pyrimidine waste.

References

  • eCFR. "40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals". Electronic Code of Federal Regulations. [Link]

  • National Center for Biotechnology Information (PMC). "Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents". NIH.gov. [Link]

  • National Center for Biotechnology Information (PMC). "Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells". NIH.gov. [Link]

  • WasteMedic. "New Subpart P Rule: What the 2025 Hazardous Waste Pharmaceuticals Regulations Mean for Your Facility". Wastemedic.com. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Personal Protective Equipment and Disposal

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-(2-phenoxyethyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, requires a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and disposal plans for this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by examining the known hazards of the core pyrazolo[3,4-d]pyrimidine scaffold and related heterocyclic compounds, we can establish a comprehensive safety framework.

The pyrazolo[3,4-d]pyrimidine nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives known to exhibit a range of biological activities, including kinase inhibition.[1][2][3][4][5] This inherent bioactivity necessitates a cautious approach, as the compound is likely to have specific cellular targets and potential toxicity. For instance, a related compound, 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, is classified as toxic if swallowed.[6][7] Therefore, we must assume that 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol presents similar, if not greater, hazards until proven otherwise.

Core Principles of Safe Handling

Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety when working with potent, biologically active compounds:

  • Engineering Controls as the First Line of Defense: All handling of solid and neat 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Minimizing Exposure: The quantity of the compound handled at any one time should be minimized to what is necessary for the experiment.

  • Decontamination: A clear and practiced decontamination procedure for work surfaces and equipment is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It should be based on a risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Protection Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Standard Handling (in a fume hood) Disposable, low-lint, solid-front lab coat with tight-fitting cuffs.Double-gloving with nitrile or neoprene gloves.[8] The outer glove should be changed immediately upon contamination.ANSI Z87.1 compliant safety glasses with side shields.Not typically required when working in a certified chemical fume hood.
High-Risk Operations (e.g., weighing, potential for aerosolization) Disposable, chemical-resistant gown over a standard lab coat.Double-gloving with nitrile or neoprene gloves.[8]Chemical splash goggles.[9] A face shield worn over goggles is recommended if there is a significant splash hazard.[8][9]A NIOSH-approved N95 or higher respirator is recommended.[10]
Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_location Work Location Start Start: Handling 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CheckAerosol Potential for aerosolization? Start->CheckAerosol StandardPPE Standard PPE: - Lab Coat - Double Nitrile Gloves - Safety Glasses CheckAerosol->StandardPPE No HighRiskPPE High-Risk PPE: - Chemical Gown - Double Nitrile Gloves - Goggles & Face Shield - N95 Respirator CheckAerosol->HighRiskPPE Yes FumeHood Work in Certified Chemical Fume Hood StandardPPE->FumeHood HighRiskPPE->FumeHood

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Protocols for PPE and Disposal

Donning PPE (Putting On)
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Put on the appropriate body protection. Ensure it is fully fastened.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat or gown.

  • Eye/Face Protection: Put on safety glasses or goggles. If required, add a face shield.

  • Respirator (if needed): Perform a user seal check to ensure the respirator is properly fitted.

Doffing PPE (Taking Off)

The removal of PPE should be done in a manner that prevents self-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown or lab coat. Roll it away from your body, turning it inside out as you remove it. Dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye/Face Protection: Remove eye and face protection by handling the ear or head straps.

  • Respirator (if used): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Final Hand Hygiene: Wash and dry hands thoroughly.

Disposal Plan: A Critical Component of the Safety Lifecycle

Improper disposal of hazardous materials can have far-reaching consequences. All waste generated from handling 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol must be treated as hazardous chemical waste.

Waste Stream Disposal Container Procedure
Solid Waste (contaminated gloves, gowns, bench paper, etc.) Labeled, sealed, and puncture-resistant hazardous waste container.Place all contaminated solid waste directly into the designated container. Do not overfill.
Liquid Waste (solutions containing the compound) Labeled, sealed, and chemically compatible hazardous waste container.Segregate from other waste streams. Do not mix with incompatible chemicals.
Sharps (needles, scalpels) Labeled, puncture-proof sharps container for hazardous chemical waste.Do not recap needles.[11] Dispose of immediately after use.
Unused or Expired Compound Original container, placed in a labeled, sealed hazardous waste container.Do not dispose of down the drain or in regular trash.[12]
Visualizing the Disposal Workflow

The following diagram outlines the proper segregation and disposal of waste.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Waste Waste from handling 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol SolidWaste Contaminated Solids (Gloves, Gowns, etc.) Waste->SolidWaste LiquidWaste Contaminated Liquids (Solutions) Waste->LiquidWaste SharpsWaste Contaminated Sharps (Needles, etc.) Waste->SharpsWaste UnusedCompound Unused/Expired Compound Waste->UnusedCompound HazardousSolid Hazardous Solid Waste Container SolidWaste->HazardousSolid HazardousLiquid Hazardous Liquid Waste Container LiquidWaste->HazardousLiquid HazardousSharps Hazardous Sharps Container SharpsWaste->HazardousSharps HazardousChemical Hazardous Chemical Waste Container UnusedCompound->HazardousChemical

Caption: Waste segregation and disposal workflow.

Conclusion

The responsible handling of novel chemical entities like 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is paramount in a research and development setting. By adhering to the principles of minimizing exposure, utilizing appropriate engineering controls, and diligently following the PPE and disposal protocols outlined in this guide, we can ensure a safe laboratory environment while advancing our scientific endeavors. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

  • Almehmadi, M. A., & El-Sayed, W. A. (2022). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 128, 106078. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • BASF. (2025, September 8). Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Pyrazineamide.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
  • Ghareb, N., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Ibrahim, M. A., & El-Adl, K. (2025). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry.
  • National Institutes of Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Paton, R. S. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Singh, S., & Gousuddin, M. (2021). Ulcerogenic Activity in Pyrazolopyrimidine Derivatives in Lab and It's in Silico Toxicity.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from University of California, San Francisco.
  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Val C, et al. (2014).
  • Various Authors. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Various Authors. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Various Authors. (2026). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. MDPI.
  • VWR. (n.d.). 4 - Safety Data Sheet.
  • Alfa Aesar. (2010, May 14). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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